2-Fluoroadenosine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUBKKRHXORPQB-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163252 | |
| Record name | 2-Fluoroadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47193876 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
146-78-1 | |
| Record name | 2-Fluoroadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoroadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoroadenosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04441 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Fluoroadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoroadenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-FLUOROADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S67290CRJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Antiviral Activity of 2-Fluoroadenosine Analogs Against HIV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global fight against Human Immunodeficiency Virus (HIV) has been significantly advanced by the development of potent antiretroviral therapies. Among the various classes of antiretrovirals, nucleoside reverse transcriptase inhibitors (NRTIs) have been a cornerstone of treatment regimens. This technical guide delves into the antiviral activity of a potent 2-fluoroadenosine analog, 4′-ethynyl-2-fluoro-2′-deoxyadenenosine (EFdA), also known as Islatravir (MK-8591). EFdA is a first-in-class nucleoside reverse transcriptase translocation inhibitor (NRTTI) that has demonstrated exceptional potency against both wild-type and drug-resistant HIV strains.[1][2] This document provides a comprehensive overview of its mechanism of action, quantitative antiviral activity, and detailed experimental protocols for its evaluation.
Mechanism of Action
EFdA exerts its anti-HIV activity through a multi-faceted inhibition of the HIV-1 reverse transcriptase (RT).[3][4] Unlike traditional NRTIs that act as chain terminators, EFdA, possessing a 3'-hydroxyl group, functions as a nucleoside reverse transcriptase translocation inhibitor.[1][5]
Intracellular Activation
Upon entry into the host cell, EFdA is efficiently phosphorylated by cellular kinases to its active triphosphate form, EFdA-triphosphate (EFdA-TP).[6] This activation is a critical step for its antiviral activity. The presence of a 3'-OH group enhances its recognition by cellular deoxycytidine kinase, contributing to the efficient production of EFdA-TP.[3]
Inhibition of HIV-1 Reverse Transcriptase
EFdA-TP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation by HIV-1 RT.[7] Once incorporated into the growing viral DNA chain, the 4′-ethynyl group of EFdA-monophosphate (EFdA-MP) sterically hinders the translocation of the primer grip of the reverse transcriptase, effectively halting further DNA synthesis.[7][8] This unique mechanism of "translocation inhibition" is distinct from the immediate chain termination seen with many other NRTIs.[5] Furthermore, EFdA-TP can also induce delayed chain termination.[3]
Quantitative Antiviral Activity
EFdA has demonstrated potent antiviral activity against a wide range of HIV-1 subtypes, including those resistant to currently approved NRTIs. Its efficacy is typically measured by the 50% effective concentration (EC50), while its safety is assessed by the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the therapeutic window.
| Compound | HIV-1 Strain | Cell Type | EC50 | CC50 | Selectivity Index (SI) | Reference |
| EFdA (Islatravir) | HIV-1JR-CSF | PBMCs | 0.25 nM | >46,000 nM | 184,000 | [9] |
| EFdA (Islatravir) | Wild-Type (Mean of 12 clinical isolates) | PBMCs | 0.19 - 0.53 nM | >10,000 nM | >18,868 - >52,632 | [9] |
| EFdA (Islatravir) | HIV-1IIIB | MT4 cells | 0.073 nM (73 pM) | >10,000 nM | >136,986 | [6] |
| EFdA (Islatravir) | HIV-2EHO | MT4 cells | 0.098 nM (98 pM) | >10,000 nM | >102,041 | [6] |
| EFdA (Islatravir) | HIV-1NL4-3 | Activated PBMCs | ~50 pM | Not Reported | Not Reported | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antiviral activity and cytotoxicity of this compound analogs like EFdA.
Anti-HIV Replication Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the ability of a compound to inhibit HIV-1 replication in primary human cells.
Materials:
-
Phytohemagglutinin (PHA)-stimulated PBMCs from healthy donors
-
Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)
-
Recombinant human interleukin-2 (IL-2)
-
HIV-1 stock (e.g., HIV-1JR-CSF)
-
Test compound (EFdA)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Triton X-100
Procedure:
-
PBMC Preparation: Isolate PBMCs from healthy donor blood and stimulate with PHA for 2-3 days in complete RPMI 1640 medium supplemented with IL-2.
-
Compound Dilution: Prepare a serial dilution of the test compound (EFdA) in complete RPMI 1640 medium.
-
Infection: Plate the PHA-stimulated PBMCs at a density of 1 x 105 cells/well in a 96-well plate. Add the diluted test compound to the wells. Infect the cells with a pre-titered amount of HIV-1 stock. Include control wells with no compound (virus control) and no virus (cell control).
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7 days.
-
p24 Antigen Quantification: On day 7, collect the culture supernatants. Lyse the cells with Triton X-100 to release intracellular p24 antigen.[10]
-
ELISA: Quantify the amount of p24 antigen in the supernatants using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.[11][12][13]
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)
This cell-free assay directly measures the inhibitory effect of a compound on the enzymatic activity of HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Colorimetric HIV-1 RT Assay Kit (containing reaction buffer, dNTPs, template/primer, and detection reagents)
-
Test compound (EFdA)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare the reaction mixture according to the kit manufacturer's instructions. This typically includes a buffer, dNTPs, and a template-primer hybrid (e.g., poly(A)·oligo(dT)).
-
Compound Dilution: Prepare serial dilutions of the test compound.
-
RT Reaction: In a microplate, combine the reaction mixture, recombinant HIV-1 RT, and the diluted test compound. Include a positive control (known RT inhibitor) and a negative control (no inhibitor).
-
Incubation: Incubate the plate at 37°C for 1 hour to allow for the reverse transcription reaction to proceed.
-
Detection: Stop the reaction and detect the newly synthesized DNA using the colorimetric detection system provided in the kit. This often involves the incorporation of labeled nucleotides (e.g., DIG-dUTP and Biotin-dUTP) and subsequent detection with an anti-DIG-peroxidase conjugate and a colorimetric substrate.[14][15][16]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the negative control. Determine the IC50 value from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that is toxic to host cells.
Materials:
-
Host cell line (e.g., CEM-GXR cells)
-
Complete cell culture medium
-
Test compound (EFdA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a control with no compound.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 7 days).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[17][18][19][20]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the untreated control. Determine the CC50 value from the dose-response curve.
Cellular Signaling Pathways
The primary mechanism of action of EFdA is the direct inhibition of HIV-1 reverse transcriptase. As a nucleoside analog, its activation relies on cellular phosphorylation pathways.[6] While the direct impact of EFdA on other cellular signaling pathways has not been extensively reported, it is important to consider that all NRTIs can potentially have off-target effects. For instance, some NRTIs have been associated with mitochondrial toxicity due to the inhibition of mitochondrial DNA polymerase gamma. However, EFdA has shown a high selectivity for HIV-1 RT over human DNA polymerases, suggesting a lower potential for such off-target effects.[3][9] Further research is warranted to fully elucidate any potential interactions of EFdA with other cellular signaling cascades.
Conclusion
4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA, Islatravir) is a highly potent nucleoside reverse transcriptase translocation inhibitor with a unique mechanism of action that confers significant activity against both wild-type and drug-resistant HIV.[1][2] Its high potency, favorable safety profile, and distinct resistance profile make it a promising candidate for both HIV treatment and prevention. The experimental protocols detailed in this guide provide a framework for the continued evaluation of EFdA and other novel this compound analogs in the pursuit of more effective antiretroviral therapies.
References
- 1. Islatravir - Wikipedia [en.wikipedia.org]
- 2. 4'-Ethynyl-2-fluoro-2'-deoxyadenosine, MK-8591: a novel HIV-1 reverse transcriptase translocation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) inhibits HIV-1 reverse transcriptase with multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Islatravir - Santiago lab [santiago-lab.com]
- 6. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic Investigation of Resistance to Islatravir Conferred by Mutations in HIV-1 Reverse Transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Islatravir Has a High Barrier to Resistance and Exhibits a Differentiated Resistance Profile from Approved Nucleoside Reverse Transcriptase Inhibitors (NRTIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral administration of the nucleoside EFdA (4'-ethynyl-2-fluoro-2'-deoxyadenosine) provides rapid suppression of HIV viremia in humanized mice and favorable pharmacokinetic properties in mice and the rhesus macaque. | Experimental Medicine [experimentalmedicine.ucsf.edu]
- 10. hiv.lanl.gov [hiv.lanl.gov]
- 11. 2.7. HIV-1 replication suppression assay [bio-protocol.org]
- 12. HIV-1 replication suppression assay. [bio-protocol.org]
- 13. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4.5. HIV-1 RT Assay [bio-protocol.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Colorimetric reverse transcriptase assay for HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of 2-Fluoroadenosine for Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of 2-Fluoroadenosine, a crucial nucleoside analog in biomedical research. Detailed experimental protocols, quantitative data, and visualizations are presented to facilitate its preparation and downstream applications.
Chemical Synthesis of this compound
A reliable and scalable synthetic route to this compound initiates from the readily available starting material, guanosine. The multi-step synthesis involves protection of the ribose hydroxyl groups, conversion of the guanine base to a 2-fluoro-6-aminopurine scaffold, and final deprotection. The overall workflow is depicted below.
Experimental Protocols
Step 1: Acetylation of Guanosine
This step protects the hydroxyl groups of the ribose moiety as acetates, preventing side reactions in subsequent steps.
-
Materials: Guanosine, Acetic Anhydride, Pyridine.
-
Procedure:
-
Suspend guanosine (1 equivalent) in pyridine.
-
Add acetic anhydride (excess, e.g., 5-10 equivalents) dropwise at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2',3',5'-Tri-O-acetylguanosine.
-
Step 2: Chlorination of 2',3',5'-Tri-O-acetylguanosine
The 6-oxo group of the guanine base is converted to a chloro group, a better leaving group for the subsequent azidation.
-
Materials: 2',3',5'-Tri-O-acetylguanosine, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline.
-
Procedure:
-
Dissolve 2',3',5'-Tri-O-acetylguanosine (1 equivalent) in phosphorus oxychloride.
-
Add N,N-dimethylaniline (catalytic amount) and heat the mixture at reflux.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with a base (e.g., concentrated ammonia solution) and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase to obtain 2-Amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine.[2]
-
Step 3: Azidation of the Chlorinated Intermediate
The 6-chloro group is displaced by an azide group.
-
Materials: 2-Amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine, Sodium azide (NaN₃), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the chlorinated intermediate (1 equivalent) in DMF.
-
Add sodium azide (excess, e.g., 3-5 equivalents) and heat the reaction mixture.
-
After the reaction is complete (TLC), cool the mixture and pour it into water.
-
Extract the product, wash the organic layer, dry, and concentrate to yield 2-Amino-6-azido-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine.[3]
-
Step 4: Schiemann Reaction for Fluorination
This is a key step where the 2-amino group is converted to a fluorine atom via a diazonium salt intermediate.
-
Materials: 2-Amino-6-azido-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine, Tetrafluoroboric acid (HBF₄), Sodium nitrite (NaNO₂).
-
Procedure:
-
Dissolve the azido intermediate (1 equivalent) in a solution of HBF₄ in a suitable solvent at low temperature (e.g., 0 °C).
-
Add a solution of sodium nitrite in water dropwise to form the diazonium tetrafluoroborate salt.
-
Isolate the salt and thermally decompose it to introduce the fluorine atom, yielding 6-Azido-2-fluoro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine. The yield for this step is reported to be around 80% after optimization.[4]
-
Step 5: Catalytic Hydrogenation
The 6-azido group is reduced to an amino group.
-
Materials: 6-Azido-2-fluoro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine, Palladium on carbon (Pd/C), Hydrogen gas (H₂), Methanol.
-
Procedure:
-
Dissolve the fluorinated azido intermediate in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Step 6: Deacetylation
The acetyl protecting groups on the ribose are removed to yield the final product.
-
Materials: Crude product from Step 5, Methanolic ammonia.
-
Procedure:
-
Dissolve the crude product in methanolic ammonia.[5]
-
Stir the solution at room temperature until deacetylation is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain crude this compound.
-
Quantitative Data Summary
| Step | Starting Material | Product | Typical Yield | Reference |
| 1. Acetylation | Guanosine | 2',3',5'-Tri-O-acetylguanosine | High | [1] |
| 2. Chlorination | 2',3',5'-Tri-O-acetylguanosine | 2-Amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine | Good | [2] |
| 3. Azidation | 2-Amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine | 2-Amino-6-azido-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine | High | [3] |
| 4. Schiemann Reaction | 2-Amino-6-azido-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine | 6-Azido-2-fluoro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine | ~80% | [4] |
| 5. Catalytic Hydrogenation | 6-Azido-2-fluoro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine | 2-Fluoroadenine-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl) | High | |
| 6. Deacetylation | 2-Fluoroadenine-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl) | This compound | Good | [5] |
| Overall | Guanosine | This compound | ~74% | [4] |
Purification of this compound
Purification of the final product is critical to remove any remaining starting materials, intermediates, and byproducts. A combination of chromatography and crystallization is typically employed.
Purification Workflow
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for separating nucleoside analogs based on their hydrophobicity.
-
Column: A C18 stationary phase is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]
-
Mobile Phase: A gradient of a polar solvent (e.g., water or aqueous buffer like ammonium acetate) and a less polar organic solvent (e.g., acetonitrile or methanol).
-
Exemplary Gradient:
-
Start with a high percentage of the aqueous phase.
-
Gradually increase the percentage of the organic solvent to elute more hydrophobic impurities.
-
Hold at a high organic phase concentration to elute any strongly retained compounds.
-
Return to the initial conditions to re-equilibrate the column.
-
-
Detection: UV detection at a wavelength where purine nucleosides absorb strongly (e.g., 260 nm).
-
Procedure:
-
Dissolve the crude this compound in a small amount of the initial mobile phase.
-
Inject the sample onto the equilibrated HPLC column.
-
Run the gradient program and collect fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Crystallization
Crystallization is an effective final purification step to obtain a highly pure, crystalline solid.
-
Solvent System: A common strategy is to dissolve the compound in a "good" solvent in which it is highly soluble and then add a "poor" solvent in which it is sparingly soluble to induce crystallization. For a polar molecule like this compound, a polar protic solvent like ethanol or methanol as the good solvent and a less polar solvent like diethyl ether or hexane as the poor solvent could be effective.[8]
-
Procedure:
-
Dissolve the purified this compound from HPLC in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Slowly cool the solution to room temperature.
-
If crystals do not form, slowly add a poor solvent (e.g., diethyl ether) until the solution becomes slightly turbid.
-
Allow the solution to stand undisturbed to allow for slow crystal growth.
-
Collect the crystals by filtration, wash with a small amount of the cold poor solvent, and dry under vacuum.
-
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| ~8.3 (s, 1H, H-8) | ~158 (d, J=20 Hz, C-2) |
| ~7.8 (br s, 2H, NH₂) | ~152 (s, C-6) |
| ~6.0 (d, 1H, H-1') | ~150 (s, C-4) |
| ~5.5-5.9 (m, 3H, OH) | ~118 (s, C-5) |
| ~4.6 (m, 1H, H-2') | ~87 (d, C-1') |
| ~4.1 (m, 1H, H-3') | ~85 (d, C-4') |
| ~3.9 (m, 1H, H-4') | ~73 (d, C-2') |
| ~3.5-3.7 (m, 2H, H-5') | ~70 (d, C-3') |
| ~61 (t, C-5') |
Note: Approximate chemical shifts are provided. Actual values may vary slightly.[9][10]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation analysis.
-
Expected Molecular Ion: For C₁₀H₁₂FN₅O₄, the expected [M+H]⁺ is approximately 286.09 g/mol .
-
Fragmentation Pattern: In ESI-MS/MS, characteristic fragmentation includes the cleavage of the glycosidic bond, leading to the loss of the ribose sugar (a neutral loss of 132 Da) and the formation of a fragment corresponding to the 2-fluoroadenine base.[11]
Biological Context: Signaling Pathways
This compound, as an adenosine analog, exerts its biological effects by interacting with adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). These are G protein-coupled receptors that modulate various downstream signaling cascades.
Adenosine Receptor Signaling
Activation of A₁ and A₃ receptors typically leads to the inhibition of adenylyl cyclase via Gᵢ, resulting in decreased intracellular cAMP levels. Conversely, A₂ₐ and A₂ₑ receptor activation stimulates adenylyl cyclase through Gₛ, leading to an increase in cAMP. Additionally, A₂ₑ and A₃ receptors can couple to Gₒ to activate phospholipase C, which in turn increases intracellular inositol trisphosphate (IP₃), diacylglycerol (DAG), and calcium (Ca²⁺) levels. The specific cellular response to this compound will depend on the expression profile of these receptors in the target cells.
References
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2′-O-methyl-2,6-diaminopurine and LNA-2,6-diaminopurine ribosides on the thermodynamic properties of 2′-O-methyl RNA/RNA heteroduplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [The preparative method for this compound synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective and facile deacetylation of pentacyclic triterpenoid under methanolic ammonia condition and unambiguous NMR analysis [html.rhhz.net]
- 6. jocpr.com [jocpr.com]
- 7. jocpr.com [jocpr.com]
- 8. mdpi.com [mdpi.com]
- 9. vibgyorpublishers.org [vibgyorpublishers.org]
- 10. scienceopen.com [scienceopen.com]
- 11. lifesciencesite.com [lifesciencesite.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Cellular Uptake and Metabolism of 2-Fluoroadenosine
This technical guide provides a comprehensive overview of the cellular uptake, metabolism, and mechanism of action of this compound (F-Ado), a synthetic purine nucleoside analog. This document is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacological properties and experimental investigation of this compound.
Introduction
This compound is a fluorinated adenosine analog with demonstrated antitumor and antiviral properties.[1] Like other nucleoside analogs, its therapeutic efficacy is contingent upon its transport into target cells and subsequent intracellular metabolic activation. The introduction of a fluorine atom at the 2-position of the adenine base enhances its biological stability and alters its interaction with key cellular enzymes, leading to potent cytotoxic and cytostatic effects. This guide details the molecular journey of this compound from the extracellular space to its ultimate incorporation into cellular macromolecules, leading to the disruption of vital cellular processes.
Cellular Uptake of this compound
The entry of this compound into cells is a critical first step for its biological activity. As a nucleoside analog, it utilizes the cell's natural nucleoside transport systems. Eukaryotic cells possess two main families of nucleoside transporters: the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs).[2]
-
Equilibrative Nucleoside Transporters (ENTs): These transporters, including hENT1 and hENT2, facilitate the bidirectional movement of nucleosides across the cell membrane, driven by the concentration gradient.[2]
-
Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent co-transporters that move nucleosides into the cell against their concentration gradient.[2] The related compound clofarabine is known to enter cells via hENT1, hENT2, and hCNT2.[3]
The specific transporters and their relative contributions to this compound uptake can vary depending on the cell type.
Quantitative Data on Cellular Uptake
Quantitative data on the specific affinity of this compound for individual transporter subtypes is not extensively detailed in the provided search results. However, uptake can be quantified experimentally using radiolabeled compounds.
| Parameter | Value | Cell Type/System | Citation |
| Uptake Mechanism | Facilitated and Active Transport | General Eukaryotic Cells | [2] |
| Potential Transporters | hENT1, hENT2, CNTs | General Eukaryotic Cells | [2][3] |
| Experimental Tracer | 2-[18F]fluoroadenosine (2-[18F]FAD) | N/A | [4] |
Intracellular Metabolism
Once inside the cell, this compound undergoes a series of enzymatic conversions to become pharmacologically active. This metabolic activation is a multi-step phosphorylation cascade, primarily leading to the formation of the triphosphate analog, which is the main cytotoxic agent.
The key metabolic steps are:
-
Phosphorylation to Monophosphate: this compound is first phosphorylated to this compound 5'-monophosphate (F-AMP). In related analogs like clofarabine, this step is catalyzed by deoxycytidine kinase (dCK).[3]
-
Conversion to Diphosphate and Triphosphate: F-AMP is further phosphorylated to this compound 5'-diphosphate (F-ADP) and subsequently to the active metabolite, this compound 5'-triphosphate (F-ATP).[5]
-
Formation of F-cAMP: In cytotoxic lymphocytes, this compound can also be converted to this compound 3':5'-monophosphate (F-cAMP), a cyclic monophosphate analog.[5]
-
Cleavage to 2-Fluoroadenine: The 2'-deoxy version of this compound can be cleaved by purine nucleoside phosphorylase (PNP) to release the toxic base, 2-fluoroadenine (FAde).[1]
The accumulation of F-ATP within the cell is a critical event, leading to a corresponding depletion of the natural ATP pool.[5] This disruption of cellular energy balance contributes significantly to the compound's cytotoxicity.
Quantitative Data on Metabolism
The metabolic conversion of this compound is rapid and dose-dependent.
| Metabolite | Observation | Cell Type | Citation |
| F-ATP | Rapid, dose-dependent formation; leads to reciprocal depletion of ATP. | Cytotoxic Lymphocytes | [5] |
| F-cAMP | Formation is enhanced by phosphodiesterase inhibitors (e.g., Ro 20-1724). | Cytotoxic Lymphocytes | [5] |
| Incorporation | Preferentially incorporated into DNA over RNA. | CCRF-CEM Lymphoblastoid Cells | [6] |
Experimental Protocols
This section outlines methodologies for studying the uptake and metabolism of this compound.
Cellular Uptake Assay
This protocol is designed to quantify the rate of this compound transport into cells.
-
Cell Culture: Plate cells (e.g., CCRF-CEM) in 24-well plates and grow to ~80-90% confluency.
-
Preparation: Aspirate the culture medium and wash the cells twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Initiate Uptake: Add transport buffer containing a known concentration of radiolabeled this compound (e.g., 2-[18F]FAD). For competitive inhibition studies, co-incubate with known transport inhibitors.
-
Time Points: Incubate the cells for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.
-
Terminate Uptake: Stop the transport by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold transport buffer containing a high concentration of non-labeled adenosine (stop solution).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantification: Measure the radioactivity in the cell lysate using a scintillation counter. Measure total protein concentration using a BCA or Bradford assay for normalization.
-
Data Analysis: Calculate the uptake rate in pmol/mg protein/min.
Intracellular Metabolite Analysis using HPLC
This protocol describes the extraction and quantification of this compound and its phosphorylated metabolites.
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration and for various durations.
-
Metabolite Extraction:
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a cold extraction solvent (e.g., 60% methanol or 0.5 M perchloric acid).
-
Scrape the cells and collect the cell suspension.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
-
-
Sample Preparation:
-
Collect the supernatant containing the metabolites.
-
If using perchloric acid, neutralize the extract with potassium hydroxide.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase or a strong anion-exchange column).
-
Use a gradient elution method with appropriate mobile phases (e.g., phosphate buffers with an acetonitrile gradient).
-
Detect the metabolites using a UV detector at an appropriate wavelength (e.g., 260 nm).
-
-
Quantification: Quantify the peaks by comparing their area to a standard curve generated from known concentrations of this compound, F-AMP, F-ADP, and F-ATP.
Cytotoxicity Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Conclusion
This compound is a potent nucleoside analog whose cellular activity is governed by its efficient uptake via nucleoside transporters and its subsequent multi-step metabolic activation. The primary active metabolite, F-ATP, exerts its cytotoxic effects by interfering with nucleic acid synthesis and depleting cellular energy stores. Understanding these fundamental pharmacological processes is crucial for the rational design of therapeutic strategies and for the development of novel fluorinated nucleosides with improved efficacy and selectivity. The experimental protocols provided in this guide offer a framework for researchers to investigate these mechanisms in various cellular contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Who Is Who in Adenosine Transport [frontiersin.org]
- 3. Clofarabine - Wikipedia [en.wikipedia.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. This compound 3':5'-monophosphate. A metabolite of this compound in mouse cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of 2-Fluoroadenosine in Purine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoroadenosine is a potent purine nucleoside analog that plays a critical role as an antimetabolite, primarily in the context of cancer chemotherapy. While toxic in its base form, its clinical utility is realized through the administration of its prodrug, fludarabine phosphate. Following systemic administration, fludarabine is rapidly converted to its active nucleoside form, 9-β-D-arabinosyl-2-fluoroadenine (F-ara-A), which is the focus of this guide's metabolic analysis. F-ara-A is subsequently phosphorylated intracellularly to its active triphosphate metabolite, 2-fluoro-ara-ATP (F-ara-ATP), which exerts its cytotoxic effects by disrupting critical steps in purine metabolism and DNA synthesis. This technical guide provides an in-depth exploration of the metabolic pathways, mechanisms of action, and experimental considerations of this compound, tailored for professionals in biomedical research and drug development.
Metabolic Activation of this compound
The clinical application of this compound is primarily through its prodrug, fludarabine phosphate. This compound undergoes a two-step activation process to become a potent inhibitor of DNA synthesis.
-
Dephosphorylation to F-ara-A: Following intravenous administration, fludarabine phosphate is rapidly dephosphorylated in the plasma to its nucleoside form, 9-β-D-arabinosyl-2-fluoroadenine (F-ara-A).[1][2] This allows for transport into the target cells.
-
Intracellular Phosphorylation to F-ara-ATP: Once inside the cell, F-ara-A is phosphorylated by deoxycytidine kinase (dCK) to the monophosphate form (F-ara-AMP).[2][3] This is the rate-limiting step in the activation process.[2] Subsequent phosphorylations by other kinases lead to the formation of the active triphosphate metabolite, 2-fluoro-ara-ATP (F-ara-ATP).[1][2]
Mechanism of Action: Interference with Purine Metabolism and DNA Synthesis
The cytotoxicity of this compound is mediated by its active triphosphate metabolite, F-ara-ATP, which targets several key enzymes involved in DNA synthesis and repair.[1][2][4]
-
Inhibition of DNA Polymerases: F-ara-ATP competitively inhibits DNA polymerases α and ε, which are crucial for DNA replication.[1][5] Its incorporation into the growing DNA strand leads to chain termination, thereby halting DNA synthesis.[4][5]
-
Inhibition of Ribonucleotide Reductase: F-ara-ATP is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[1][4] This action depletes the intracellular pool of deoxynucleotides, further hindering DNA synthesis.
-
Inhibition of DNA Primase and Ligase: F-ara-ATP also inhibits DNA primase, which synthesizes RNA primers necessary for the initiation of DNA replication, and DNA ligase, which joins DNA fragments.[1][2]
-
Incorporation into RNA: F-ara-ATP can also be incorporated into RNA, leading to inhibition of transcription and RNA processing, which contributes to its cytotoxic effects.[2][4]
The culmination of these inhibitory actions is the induction of apoptosis, or programmed cell death, particularly in rapidly dividing cancer cells.[4]
Quantitative Data
The cytotoxic and inhibitory activities of this compound (via fludarabine and F-ara-ATP) have been quantified in various studies.
| Compound | Cell Line/Enzyme | Assay | Value | Reference |
| Fludarabine | RPMI 8226 (Multiple Myeloma) | Proliferation | IC50: 1.54 µg/mL | [4][6] |
| Fludarabine | MM.1S (Multiple Myeloma) | Proliferation | IC50: 13.48 µg/mL | [4][6] |
| Fludarabine | MM.1R (Multiple Myeloma) | Proliferation | IC50: 33.79 µg/mL | [4][6] |
| Fludarabine | U266 (Multiple Myeloma) | Proliferation | IC50: 222.2 µg/mL | [4][6] |
| Fludarabine | A549 (Lung Carcinoma) | Cytotoxicity (MTT) | IC50: 47.44 µM | [2] |
| Fludarabine | CCRF-CEM (Leukemia) | Cytotoxicity (MTT) | IC50: 19.49 µM | [2] |
| Fludarabine | HCT-116 (Colon Carcinoma) | Cytotoxicity (SRB) | IC50: 6.6 µM | [2] |
| F-ara-ATP | DNA Polymerase α | Inhibition | IC50: 1.6 µM | [5] |
| F-ara-ATP | DNA Polymerase ε | Inhibition | IC50: 1.3 µM | [5] |
| F-ara-ATP | DNA Polymerase γ | Inhibition | IC50: 44 µM | [5] |
| F-ara-ATP | DNA Polymerase β | Inhibition | IC50: 24 µM | [5] |
| Clinical Trial Data (Fludarabine in Chronic Lymphocytic Leukemia - CLL) | |
| Regimen | Response Rate |
| Fludarabine Monotherapy (Weekly low-dose) | Overall Response: 24% (15% Complete Remission, 9% Partial Remission) |
| Fludarabine, Cyclophosphamide, Rituximab (FCR) | Overall Response: 92.8% (70.4% Clinical Complete Response) |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cells (e.g., RPMI 8226, A549) in a 96-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of fludarabine (e.g., 0-64 µg/mL) for a specified duration (e.g., 24, 48, or 72 hours).[7] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Measurement of Intracellular F-ara-ATP Concentration
This protocol provides a general outline for quantifying the active metabolite of this compound within cells.
-
Cell Culture and Treatment: Culture leukemic lymphocytes and incubate them with F-ara-A at various concentrations and for different durations.[8]
-
Cell Lysis and Extraction: After incubation, wash the cells to remove extracellular drug and then lyse the cells using an acid extraction method (e.g., with perchloric acid) to release intracellular nucleotides.[8]
-
Neutralization: Neutralize the acid extracts.
-
Chromatographic Separation: Separate the nucleotides in the cell extract using high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of F-ara-ATP by comparing the peak area to a standard curve of known F-ara-ATP concentrations. The concentration is typically expressed as µM or pmol/10^6 cells.[8]
Therapeutic Applications and Clinical Significance
Fludarabine is a cornerstone in the treatment of various hematological malignancies.[3]
-
Chronic Lymphocytic Leukemia (CLL): Fludarabine has demonstrated high efficacy in treating CLL, yielding superior response rates compared to older alkylating agents like chlorambucil.[3][9]
-
Non-Hodgkin's Lymphoma (NHL): It is used in combination with other chemotherapeutic agents such as cyclophosphamide and rituximab for the treatment of indolent NHL.[3]
-
Acute Myeloid Leukemia (AML): As part of regimens like FLAG (fludarabine, cytarabine, and G-CSF), it is used in the management of AML.[3]
Toxicity and Adverse Effects
The potent cytotoxic nature of this compound also leads to significant side effects, primarily due to its impact on rapidly dividing healthy cells.
-
Myelosuppression: A major dose-limiting toxicity is the suppression of bone marrow function, leading to neutropenia, thrombocytopenia, and anemia.[3]
-
Immunosuppression: Fludarabine causes profound lymphopenia, increasing the risk of opportunistic infections.[3]
Conclusion
This compound, delivered as its prodrug fludarabine, is a powerful antimetabolite that significantly impacts purine metabolism. Its conversion to the active triphosphate, F-ara-ATP, allows it to effectively inhibit multiple key enzymes involved in DNA synthesis and repair, ultimately leading to apoptosis in cancer cells. This multifaceted mechanism of action has established fludarabine as a crucial therapeutic agent in the treatment of various hematological malignancies. A thorough understanding of its metabolic pathways, mechanisms of action, and associated toxicities is essential for its optimal clinical use and for the development of next-generation purine analogs with improved therapeutic indices.
References
- 1. Phase II clinical trial of fludarabine in chronic lymphocytic leukemia on a weekly low-dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fludarabine - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Fludarabine | nucleic acid synthesis inhibitor | TargetMol [targetmol.com]
- 8. Cellular pharmacology of fludarabine triphosphate in chronic lymphocytic leukemia cells during fludarabine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic lymphocytic leukemia - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Structural Analysis and Conformation of 2-Fluoroadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoroadenosine (2-FA), a synthetic purine nucleoside analog, has garnered significant interest in the fields of biochemistry and medicinal chemistry. Its structural modification—the substitution of a hydrogen atom with fluorine at the 2-position of the adenine base—confers unique physicochemical properties that influence its biological activity. This technical guide provides a comprehensive overview of the structural analysis and conformational landscape of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of analytical workflows. Understanding the three-dimensional structure and conformational dynamics of 2-FA is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics.
Structural and Conformational Analysis of this compound
The conformation of a nucleoside is primarily defined by three key features: the pucker of the ribose ring, the orientation of the glycosidic bond, and the conformation of the exocyclic hydroxymethyl group. The introduction of a highly electronegative fluorine atom at the 2-position of the adenine base in this compound can significantly influence these conformational parameters through steric and electronic effects.
Ribose Pucker
The furanose ring of the ribose moiety in nucleosides is not planar and exists in a dynamic equilibrium between two major puckered conformations: C2'-endo (South) and C3'-endo (North). The fluorine atom at the 2-position of the purine base can influence this equilibrium. While the C2'-endo conformation is commonly observed for deoxyribonucleosides in B-form DNA, the C3'-endo pucker is characteristic of ribonucleosides in A-form RNA. Studies on fluorinated nucleosides suggest that the electronegativity of the fluorine atom can favor a C3'-endo pucker.
Glycosidic Bond Torsion Angle (χ)
The glycosidic bond (N9-C1') connects the adenine base to the ribose sugar. Rotation around this bond determines the relative orientation of the base with respect to the sugar, which is described by the torsion angle χ (O4'-C1'-N9-C4 for purines). The two predominant conformations are syn, where the base is positioned over the ribose ring, and anti, where the base is directed away from the sugar. For most purine nucleosides, the anti conformation is sterically favored.
Conformational Data from X-ray Crystallography
To provide a quantitative understanding of the conformation of this compound, structural data from protein-ligand crystal structures deposited in the Protein Data Bank (PDB) were analyzed. The following table summarizes the key conformational parameters for 2-FA when bound to various enzymes. It is important to note that the protein environment can influence the observed conformation.
| Parameter | PDB ID: 1PK9 | PDB ID: 4UBE |
| Ribose Pucker | ||
| Phase Angle (P) | 155.8° | 162.5° |
| Puckering Amplitude (ν_max) | 35.2° | 38.1° |
| Conformation | C2'-endo (South) | C2'-endo (South) |
| Glycosidic Torsion Angle (χ) | -175.4° | -168.9° |
| Conformation | anti | anti |
| Backbone Torsion Angles | ||
| α (O3'-P-O5'-C5') | - | - |
| β (P-O5'-C5'-C4') | - | - |
| γ (O5'-C5'-C4'-C3') | 52.1° | 48.7° |
| δ (C5'-C4'-C3'-O3') | 142.3° | 145.1° |
| ε (C4'-C3'-O3'-P) | - | - |
| ζ (C3'-O3'-P-O5') | - | - |
Note: The torsion angles α, β, ε, and ζ are not applicable as this compound is not part of a polynucleotide chain in these structures.
The analysis of the crystal structure of the closely related compound, 2-fluoroadenine, provides insight into the geometry of the purine base itself.
| Parameter | 2-Fluoroadenine |
| Bond Lengths (Å) | |
| N1-C2 | 1.345 |
| C2-N3 | 1.318 |
| N3-C4 | 1.347 |
| C4-C5 | 1.378 |
| C5-C6 | 1.411 |
| C6-N1 | 1.340 |
| C5-N7 | 1.385 |
| N7-C8 | 1.311 |
| C8-N9 | 1.371 |
| N9-C4 | 1.372 |
| C2-F2 | 1.348 |
| C6-N6 | 1.339 |
| **Bond Angles (°) ** | |
| C6-N1-C2 | 118.3 |
| N1-C2-N3 | 125.2 |
| C2-N3-C4 | 111.4 |
| N3-C4-C5 | 127.8 |
| C4-C5-C6 | 117.3 |
| C5-C6-N1 | 119.9 |
| C6-C5-N7 | 110.4 |
| C5-N7-C8 | 104.2 |
| N7-C8-N9 | 113.8 |
| C8-N9-C4 | 105.8 |
| N9-C4-C5 | 105.8 |
| N1-C6-N6 | 119.1 |
| C5-C6-N6 | 121.0 |
| F2-C2-N1 | 117.0 |
| F2-C2-N3 | 117.8 |
Experimental Protocols
X-ray Crystallography
X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of a molecule. The following is a generalized protocol for the structural determination of a small molecule like this compound.
1. Crystallization:
-
Objective: To grow single crystals of this compound of sufficient size and quality for X-ray diffraction.
-
Method:
-
Solvent Selection: Screen a variety of solvents (e.g., water, ethanol, methanol, acetonitrile, and mixtures) to find a suitable one in which this compound has moderate solubility.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of this compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Vapor Diffusion (Hanging or Sitting Drop): This method involves equilibrating a drop of the this compound solution with a larger reservoir of a precipitant solution.
-
Hanging Drop: A small drop of the protein-ligand solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing the reservoir solution.
-
Sitting Drop: The drop is placed on a post within the well containing the reservoir solution.
-
-
Cooling: Slowly decrease the temperature of a saturated solution to induce crystallization.
-
2. Data Collection:
-
Objective: To obtain a high-quality diffraction pattern from the crystal.
-
Method:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and flash-cooled in liquid nitrogen to minimize radiation damage.
-
X-ray Diffraction: The mounted crystal is placed in a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected on a detector.
-
3. Structure Solution and Refinement:
-
Objective: To determine the electron density map and build an atomic model of this compound.
-
Method:
-
Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution: The phase problem is solved using direct methods for small molecules.
-
Model Building and Refinement: An initial atomic model is built into the electron density map and then refined using least-squares methods to improve the fit between the calculated and observed diffraction data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile technique for elucidating the structure and conformation of molecules in solution. For this compound, both ¹H and ¹⁹F NMR are particularly informative.
1. Sample Preparation:
-
Objective: To prepare a solution of this compound suitable for NMR analysis.
-
Method:
-
Dissolve 1-5 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Add a small amount of a reference standard, such as DSS for D₂O or TMS for DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
2. ¹H NMR Spectroscopy:
-
Objective: To determine the proton chemical shifts and coupling constants to infer the ribose pucker and conformation of the exocyclic group.
-
Method:
-
Acquire a 1D ¹H NMR spectrum.
-
Analyze the coupling constants (J-values) between the ribose protons. The magnitude of ³J(H1'-H2') and ³J(H3'-H4') are indicative of the ribose pucker. A small ³J(H1'-H2') is characteristic of a C3'-endo conformation, while a large value suggests a C2'-endo conformation.
-
The coupling constants between H4' and the two H5' protons provide information about the conformation of the exocyclic C4'-C5' bond.
-
3. ¹⁹F NMR Spectroscopy:
-
Objective: To directly probe the environment of the fluorine atom.
-
Method:
-
Acquire a 1D ¹⁹F NMR spectrum. The chemical shift of the fluorine atom is sensitive to its local electronic environment.
-
¹⁹F-¹H heteronuclear NOE (Nuclear Overhauser Effect) experiments can be used to determine through-space proximities between the fluorine atom and nearby protons, which can help to define the glycosidic torsion angle. An NOE between F2 and H1' would be indicative of a syn conformation, while an NOE between F2 and H2' would suggest an anti conformation.
-
4. 2D NMR Spectroscopy (COSY, NOESY):
-
Objective: To aid in the assignment of proton resonances and to obtain through-space distance information.
-
Method:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which is essential for assigning the ribose proton resonances.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximities between protons. The presence or absence of specific NOEs between the base and sugar protons (e.g., H8/H6 to H1', H2', H3') is a powerful tool for determining the glycosidic torsion angle.
-
Conclusion
The structural and conformational analysis of this compound reveals a molecule with distinct stereoelectronic properties that influence its biological function. X-ray crystallographic data from protein-ligand complexes consistently show this compound adopting a C2'-endo ribose pucker and an anti glycosidic bond conformation. However, the potential for a C3'-endo pucker in solution, influenced by the 2-fluoro substituent, remains an important consideration. NMR spectroscopy provides the primary means for investigating the conformational dynamics of this compound in solution, with ¹H and ¹⁹F NMR techniques offering powerful tools for elucidating the ribose pucker, glycosidic torsion angle, and exocyclic group conformation. The detailed experimental protocols and analytical workflows presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the structure-activity relationships of this compound and to guide the design of next-generation nucleoside analogs.
The Dichotomous Impact of 2-Fluoroadenosine on Lymphocyte-Mediated Cytolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoroadenosine (2-F-ara-A), the active metabolite of the widely used chemotherapeutic agent fludarabine, exerts a complex and often paradoxical influence on the cytolytic functions of lymphocytes. While primarily known for its lymphotoxic and immunosuppressive properties, emerging evidence suggests a nuanced interplay with the effector functions of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. This technical guide provides an in-depth analysis of the current understanding of this compound's effect on lymphocyte-mediated cytolysis, consolidating quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. This document aims to serve as a comprehensive resource for researchers and drug development professionals investigating immunomodulatory agents and their impact on anti-tumor and anti-viral immunity.
Introduction
Lymphocyte-mediated cytolysis, a cornerstone of the adaptive and innate immune response, is the process by which cytotoxic T lymphocytes and natural killer cells recognize and eliminate infected or malignant cells. The primary mechanisms governing this targeted killing are the directed release of cytotoxic granules containing perforin and granzymes, and the engagement of death receptor pathways, predominantly through the Fas ligand (FasL)/Fas interaction.[1]
This compound, a purine nucleoside analog, is a cornerstone in the treatment of various hematological malignancies. Its primary mechanism of action involves the inhibition of DNA synthesis, leading to apoptosis in rapidly dividing cells.[2] However, its impact extends beyond direct cytotoxicity to malignant cells, significantly affecting the function of the immune system. Understanding the precise effects of this compound on the cytolytic capacity of lymphocytes is critical for optimizing its therapeutic use and for the development of novel combination therapies that harness the power of the immune system.
Quantitative Analysis of this compound's Effect on Lymphocyte Cytolysis
The dose-dependent effect of this compound on lymphocyte-mediated cytolysis is a critical parameter for its clinical application. The following tables summarize the available quantitative data on its impact on Natural Killer (NK) cells and cytotoxic T lymphocytes (CTLs).
Table 1: Effect of this compound on Natural Killer (NK) Cell-Mediated Cytolysis
| Effector Cell Type | Target Cell Line | This compound (F-ara-AMP) Concentration (µM) | Observed Effect | Reference |
| Human Peripheral Blood NK Cells (from CLL patients) | K562 | 3 | Median Maximum Stimulation Index: 1.2 (Range: 0.9-1.5) | [3] |
| Human Peripheral Blood NK Cells (from CLL patients) | K562 | 30 | Median Maximum Stimulation Index: 1.2 (Range: 0.9-1.5) | [3] |
| Human Peripheral Blood NK Cells (from CLL patients) | K562 | 300 | Median Maximum Stimulation Index: 1.2 (Range: 0.9-1.5) | [3] |
| Human Peripheral Blood NK Cells (from CLL patients) | Autologous CLL cells | Not specified | Stimulated NK cell activity in 2 out of 5 patients | [3] |
Note: The stimulation index is a ratio of the lytic activity with the drug to the lytic activity without the drug. An index greater than 1 suggests a stimulatory effect.
Table 2: Effect of this compound on Cytotoxic T Lymphocyte (CTL)-Mediated Cytolysis
| Effector Cell Type | Target Cell Line | This compound Concentration | Observed Effect | Reference |
| Human CD4+ T cells (from CLL patients) | Allogeneic Dendritic Cells | Not specified (24h pre-treatment) | Increased proliferation upon stimulation (Untreated: 25.7% ± 5.1 vs. Treated: 43.4% ± 5.0) | [4] |
| Human CD8+ T cells (from CLL patients) | Allogeneic Dendritic Cells | Not specified (24h pre-treatment) | Increased proliferation upon stimulation (Untreated: 25.7% ± 5.1 vs. Treated: 43.4% ± 5.0) | [4] |
Note: While direct cytolysis data is limited, increased proliferation upon stimulation can be an indicator of enhanced potential for subsequent cytotoxic activity.
Experimental Protocols
The following sections detail the methodologies commonly employed to assess the impact of this compound on lymphocyte-mediated cytolysis.
In Vitro Treatment of Lymphocytes
Objective: To expose isolated lymphocytes to controlled concentrations of this compound prior to assessing their cytolytic function.
Protocol:
-
Isolation of Effector Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors or patients by Ficoll-Paque density gradient centrifugation. Subsequently, specific lymphocyte subsets (e.g., NK cells, CD8+ T cells) can be purified using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture: Isolated lymphocytes are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.
-
Drug Incubation: this compound (or its prodrug, fludarabine) is added to the cell culture at various concentrations (e.g., 3, 30, 300 µM).
-
Incubation Period: Cells are incubated with the drug for a specified period, typically ranging from a few hours to 24-48 hours, depending on the experimental design.
-
Washing: Following incubation, the cells are washed multiple times with fresh media to remove any residual drug before being used in cytotoxicity assays.
Cytotoxicity Assays
3.2.1. Dye-Exclusion Assay
Objective: To quantify the percentage of target cells that have been killed by effector lymphocytes.
Protocol:
-
Target Cell Preparation: A target cell line (e.g., K562 for NK cells, or a specific tumor cell line for CTLs) is cultured and harvested.
-
Co-incubation: Effector cells (pre-treated with this compound or control) are co-incubated with target cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: The co-culture is incubated for a defined period (e.g., 4 hours) at 37°C in a CO2 incubator.
-
Staining: A viability dye, such as Trypan Blue or Propidium Iodide (PI), is added to the wells. These dyes can only penetrate the compromised membranes of dead cells.
-
Quantification: The percentage of stained (dead) target cells is determined by microscopy or flow cytometry.
3.2.2. Chromium-51 (⁵¹Cr) Release Assay
Objective: A classic method to measure cytotoxicity by quantifying the release of a radioactive label from lysed target cells.
Protocol:
-
Target Cell Labeling: Target cells are incubated with ⁵¹Cr, which is taken up into the cytoplasm.
-
Washing: Labeled target cells are washed to remove extracellular ⁵¹Cr.
-
Co-incubation: Effector cells are co-incubated with the labeled target cells at various E:T ratios.
-
Incubation: The plate is incubated for 4-6 hours.
-
Supernatant Collection: The plate is centrifuged, and the supernatant from each well is collected.
-
Measurement of Radioactivity: The amount of ⁵¹Cr released into the supernatant is measured using a gamma counter.
-
Calculation of Cytotoxicity: The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Signaling Pathways and Mechanisms of Action
This compound's impact on lymphocyte-mediated cytolysis is not solely due to its effect on DNA synthesis but also involves the modulation of key signaling pathways that regulate lymphocyte activation and effector function.
The Perforin/Granzyme Pathway
This is the primary mechanism of cytotoxicity for both CTLs and NK cells.[1] Upon recognition of a target cell, cytotoxic granules polarize to the immunological synapse and release their contents, including perforin, which forms pores in the target cell membrane, and granzymes, which enter the target cell and induce apoptosis.
Figure 1: The Perforin/Granzyme Cytotoxicity Pathway.
While direct evidence is still emerging, it is hypothesized that this compound may modulate the expression or release of perforin and granzymes, thereby affecting the efficiency of this killing mechanism.
The Fas/FasL Pathway
This pathway involves the interaction of Fas ligand (FasL) expressed on the surface of activated CTLs and NK cells with the Fas receptor (CD95) on target cells.[5][6] This engagement triggers a caspase cascade in the target cell, leading to apoptosis.
Figure 2: The Fas/FasL-Mediated Apoptosis Pathway.
The effect of this compound on the expression of FasL on cytotoxic lymphocytes is an area of active investigation. Any alteration in FasL levels could significantly impact the ability of these cells to induce apoptosis in target cells.
Intracellular Signaling: STAT1 and NF-κB Pathways
This compound has been shown to interfere with critical intracellular signaling pathways that are essential for lymphocyte function.
-
STAT1 Inhibition: Fludarabine has been reported to inhibit the activation of STAT1 (Signal Transducer and Activator of Transcription 1), a key transcription factor in the interferon signaling pathway that is crucial for cell-mediated immunity.
-
NF-κB Inhibition: In certain malignant T-cells, fludarabine has been shown to block the nuclear translocation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a pivotal transcription factor for inflammatory and immune responses.[2]
Figure 3: Inhibition of STAT1 and NF-κB Pathways by this compound.
Discussion and Future Directions
The available data paint a complex picture of this compound's effect on lymphocyte-mediated cytolysis. While it is a potent inducer of lymphopenia, it does not uniformly suppress the function of all lymphocyte subsets. The observation that it may spare and even stimulate NK cell activity in some contexts is particularly intriguing and warrants further investigation.[3] Similarly, the finding that surviving T-cells may exhibit a more responsive phenotype suggests that the timing of fludarabine administration in chemoimmunotherapy regimens could be critical.[4]
A significant gap in the current literature is the lack of comprehensive, quantitative data on the direct effect of this compound on CTL-mediated killing. Future research should focus on generating dose-response curves and IC50 values for CTLs against various target cells. Furthermore, a deeper understanding of how this compound directly modulates the expression and function of key cytotoxic molecules like perforin, granzymes, and FasL is needed.
Conclusion
This compound's role in modulating lymphocyte-mediated cytolysis is multifaceted. While its lymphotoxic effects are well-established, its ability to spare and potentially enhance the function of certain cytotoxic lymphocyte populations presents exciting opportunities for therapeutic innovation. A more granular understanding of its dose-dependent effects and its precise molecular targets within the cytolytic machinery will be instrumental in designing more effective and personalized cancer therapies. This technical guide provides a foundation for further exploration in this critical area of immuno-oncology.
References
- 1. columbia.edu [columbia.edu]
- 2. Fludarabine induces apoptosis of human T-cell leukemia virus type 1-infected T cells via inhibition of the nuclear factor-kappaB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural killer cell activity in chronic lymphocytic leukemia patients treated with fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fludarabine modulates composition and function of the T cell pool in patients with chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T Cell–specific Ablation of Fas Leads to Fas Ligand–mediated Lymphocyte Depletion and Inflammatory Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Role of Fas/FasL-Mediated Signal in Peripheral Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assays Using 2-Fluoroadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoroadenosine is a purine nucleoside analog that has demonstrated significant cytotoxic effects in various cancer cell lines. As a structural analog of adenosine, it interferes with essential cellular processes, leading to cell death. Its mechanism of action involves the inhibition of DNA synthesis and the induction of apoptosis, making it a compound of interest in cancer research and drug development. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using standard cell-based assays and offer insights into its mechanism of action.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted mechanism. Upon cellular uptake, it is phosphorylated to its triphosphate form, 2-fluoro-adenosine triphosphate (2-F-ATP). This metabolite acts as a competitive inhibitor of DNA polymerase, leading to the termination of DNA chain elongation and subsequent DNA damage.
Furthermore, this compound and its analogs have been shown to directly impact mitochondrial integrity. This leads to the release of pro-apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm.[1] The release of cytochrome c triggers the activation of the caspase cascade, a key signaling pathway in programmed cell death, ultimately leading to apoptosis.
Data Presentation: In Vitro Cytotoxicity of this compound and its Analogs
The following table summarizes the cytotoxic activity of this compound and its related analogs in various cell lines. This data provides a reference for the expected effective concentrations in similar in vitro studies.
| Compound | Cell Line | Assay Type | Endpoint | Value |
| 2'-Deoxy-2'-fluoroadenosine | Trichomonas vaginalis | MIC Assay | MIC | ~1-3 µM[2] |
| Adenosine Analogs | Peripheral Blood Lymphocytes | Not Specified | Toxic Concentration | 0.3-20 µM |
| Clofarabine | Chronic Lymphocytic Leukemia (CLL) cells | MTT Assay | EC50 (median) | 0.08 µM[3] |
| Clofarabine | Leukemia Patient Mononuclear Cells | MTT Assay | EC50 (median) | 0.12 µM[3] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO or PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells as a negative control and wells with vehicle (e.g., DMSO) as a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Detection using Annexin V-FITC Staining
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period as described in the MTT assay protocol. Include an untreated control.
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cells at 300 x g for 5 minutes.
-
Adherent cells: Gently detach the cells using trypsin-EDTA and then centrifuge.
-
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
Application Notes and Protocols: 2-Fluoroadenosine as a Tool for Studying Purine Nucleoside Phosphorylase
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Fluoroadenosine is a synthetic purine nucleoside analog that serves as a valuable tool for the investigation of purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway. PNP catalyzes the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate or deoxyribose-1-phosphate. Due to differences in substrate specificity between PNPs from various species, such as human and E. coli, this compound can be employed to probe enzyme activity, screen for inhibitors, and in targeted therapeutic strategies.
This document provides detailed application notes and protocols for utilizing this compound in the study of PNP. It includes methodologies for enzymatic assays, cellular studies, and data analysis, along with visualizations of relevant pathways and workflows.
Signaling Pathway: The Purine Salvage Pathway
Purine nucleotides can be synthesized through two main pathways: the de novo pathway and the salvage pathway. The salvage pathway recycles purine bases and nucleosides generated from the degradation of nucleic acids. PNP plays a crucial role in this pathway by converting purine nucleosides into their respective bases, which can then be converted back into nucleotides. Understanding this pathway is critical for developing therapies that target purine metabolism, particularly in cancer and immunology.
Below is a diagram of the purine salvage pathway, highlighting the central role of Purine Nucleoside Phosphorylase (PNP).
Data Presentation
The following tables summarize the kinetic parameters of this compound and its derivatives with different forms of Purine Nucleoside Phosphorylase.
Table 1: Kinetic Parameters of PNP with 2-Fluoro-2'-deoxyadenosine (F-dAdo)
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Human PNP (Wild-Type) | F-dAdo | Not a substrate | - | - | [1] |
| Human PNP (Double Mutant)¹ | F-dAdo | 121 | 0.0645 | 533 | [1] |
| E. coli PNP | F-dAdo | 3000x better than F-araA | - | - | [2] |
¹Double mutant with Glu201Gln and Asn243Asp substitutions.[1]
Table 2: Inhibition Constants (Ki) of Fluorinated Nucleoside Analogs for PNP
| Inhibitor | Enzyme | Ki* (nM) | Reference |
| F-DADMe-ImmH [(3S,4S)−3]¹ | Human PNP | 0.032 | [3] |
| F-DADMe-ImmH [(3R,4R)−3]¹ | Human PNP | 1.82 | [3] |
¹F-DADMe-ImmH is a potent immucillin inhibitor of PNP and not this compound itself.
Experimental Protocols
Protocol 1: In Vitro PNP Activity Assay (Spectrophotometric)
This protocol describes a continuous spectrophotometric assay to measure PNP activity by monitoring the conversion of a substrate to its corresponding purine base. This method can be adapted to test this compound as a potential substrate or inhibitor.
Workflow for Spectrophotometric PNP Assay
Materials:
-
Purified PNP enzyme (human, E. coli, or other)
-
This compound
-
Inosine (or another suitable PNP substrate)
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 293 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of inosine in the phosphate buffer.
-
Dilute the PNP enzyme to the desired concentration in the phosphate buffer.
-
-
Assay Setup (for Inhibition Studies):
-
In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 10 µL of various concentrations of this compound (or vehicle control) to the wells.
-
Add 20 µL of the diluted PNP enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of the inosine solution to each well.
-
The final reaction volume will be 100 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the change in absorbance at 293 nm over time (e.g., every 30 seconds for 10-15 minutes). The increase in absorbance corresponds to the formation of hypoxanthine.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
To determine the IC₅₀ value, plot the percentage of inhibition against the logarithm of the this compound concentration.
-
To determine the inhibition constant (Kᵢ), perform the assay with varying concentrations of both the substrate (inosine) and this compound and analyze the data using a Lineweaver-Burk or other suitable plot.
-
Protocol 2: HPLC-Based PNP Activity Assay
This protocol provides a more sensitive and specific method for measuring PNP activity by separating and quantifying the substrate and product using High-Performance Liquid Chromatography (HPLC).
Materials:
-
PNP enzyme, this compound, and phosphate buffer as in Protocol 1.
-
HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile phase (e.g., 50 mM potassium phosphate buffer, pH 6.5, with a methanol gradient).
-
Perchloric acid (for reaction termination).
-
Potassium hydroxide (for neutralization).
Procedure:
-
Enzymatic Reaction:
-
Set up the reaction mixture in a microcentrifuge tube containing phosphate buffer, PNP enzyme, and this compound (as a substrate or inhibitor). The total volume is typically 100-200 µL.
-
Incubate at 37°C for a defined period (e.g., 10, 20, 30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a small volume of ice-cold perchloric acid to a final concentration of 0.5 M.
-
Vortex and incubate on ice for 10 minutes to precipitate the protein.
-
Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes.
-
-
Sample Preparation for HPLC:
-
Transfer the supernatant to a new tube.
-
Neutralize the sample by adding potassium hydroxide.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
Filter the supernatant through a 0.22 µm filter before injecting it into the HPLC.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the C18 column.
-
Elute the compounds using a suitable gradient of the mobile phase.
-
Monitor the elution of the substrate (e.g., this compound) and the product (2-Fluoroadenine) by UV absorbance at an appropriate wavelength (e.g., 260 nm).
-
-
Data Analysis:
-
Quantify the amount of product formed by comparing the peak area to a standard curve of the pure product.
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.
-
Protocol 3: Cellular Assay for PNP Activity Using this compound
This protocol describes how to assess the ability of this compound to be processed by PNP in a cellular context, leading to cytotoxicity.
Workflow for Cellular PNP Assay
Materials:
-
Cancer cell line of interest (e.g., a T-cell leukemia line)
-
Cell culture medium and supplements
-
This compound
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density to ensure they are in the exponential growth phase at the end of the experiment.
-
Allow the cells to adhere and recover for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubate the cells for a period of 24 to 72 hours.
-
-
Cell Viability Measurement:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
For an MTT assay, this typically involves adding the MTT reagent, incubating for a few hours, and then solubilizing the formazan crystals before reading the absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Conclusion
This compound is a versatile chemical tool for the detailed study of purine nucleoside phosphorylase. The protocols provided herein offer robust methods for characterizing the enzymatic activity of PNP, screening for inhibitors, and assessing the cellular consequences of PNP-mediated metabolism of this compound. These applications are crucial for basic research into purine metabolism and for the development of novel therapeutic agents targeting PNP.
References
- 1. Structure of a mutant human purine nucleoside phosphorylase with the prodrug, 2-fluoro-2′-deoxyadenosine and the cytotoxic drug, 2-fluoroadenine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of 2-fluoro-2'-deoxyadenosine against tumors that express Escherichia coli purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of 2-Fluoroadenosine
This document provides detailed application notes and protocols for the analysis of 2-Fluoroadenosine using High-Performance Liquid Chromatography (HPLC). The information is intended for researchers, scientists, and professionals in drug development. While a specific, validated HPLC method for this compound was not found in publicly available literature, the following protocols are based on established methods for closely related purine nucleosides and their fluorinated analogs.
Introduction
This compound is a synthetic purine nucleoside analog with significant biological activity, including potential as an anticancer and antiviral agent.[1] Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. Reversed-phase HPLC with UV detection is a common and effective technique for the analysis of such compounds.
Principle of the Method
The methods outlined below utilize reversed-phase chromatography, where this compound is separated on a nonpolar stationary phase (typically C18) using a polar mobile phase. The retention of the analyte can be modulated by adjusting the organic modifier concentration and the pH of the mobile phase. Detection is typically achieved by measuring the UV absorbance at a wavelength where the purine ring exhibits a strong chromophore, generally around 260 nm. For enhanced sensitivity, especially in biological matrices, derivatization to form a fluorescent compound can be employed.[2]
Data Presentation
The following table summarizes typical performance characteristics of reversed-phase HPLC methods for the analysis of adenosine analogs. These values are provided as a general guideline and should be established for the specific method and instrumentation used.
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) | Method 3 (Fluorescence Detection) |
| Analyte | This compound | This compound and related purines | Etheno-2-Fluoroadenosine |
| Stationary Phase | C18 (e.g., Symmetry C18, 5 µm, 4.6 x 250 mm) | C18 (e.g., Atlantis T3, 3 µm, 4.6 x 150 mm) | C18 (e.g., Hypersil ODS, 3 µm, 4.6 x 250 mm) |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 5.0 | 10 mM Ammonium Acetate, 2 mM TBAP, pH 5.0 | 20 mM Ammonium Acetate, pH 5.4 |
| Mobile Phase B | Acetonitrile | 10 mM Ammonium Phosphate, 2 mM TBAP, 25% Acetonitrile, pH 7.0 | Methanol |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 260 nm | UV at 254 nm | Fluorescence (Ex: 275 nm, Em: 416 nm) |
| Retention Time (approx.) | 5-10 min | Analyte dependent | Analyte dependent |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | ~1 nM |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | ~3 nM |
TBAP: Tetrabutylammonium Phosphate
Experimental Protocols
Method 1: Isocratic RP-HPLC with UV Detection
This protocol is a general-purpose method suitable for the routine analysis of this compound in bulk drug substances and simple formulations.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Ammonium acetate, analytical grade
-
Acetic acid, analytical grade
-
0.22 µm membrane filters for solvent and sample filtration
2. Instrumentation:
-
HPLC system with an isocratic pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., Symmetry C18, 5 µm, 4.6 x 250 mm).
3. Preparation of Mobile Phase:
-
Prepare a 10 mM ammonium acetate solution by dissolving the appropriate amount in HPLC grade water.
-
Adjust the pH to 5.0 with acetic acid.
-
The mobile phase is a mixture of the 10 mM ammonium acetate buffer and acetonitrile (e.g., 90:10 v/v). The exact ratio should be optimized for the specific column and analyte.
-
Filter the mobile phase through a 0.22 µm filter and degas before use.
4. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve an expected this compound concentration within the calibration range. Filter the final solution through a 0.22 µm syringe filter before injection.[3]
5. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Isocratic mixture of 10 mM ammonium acetate (pH 5.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 260 nm
-
Run Time: Approximately 15 minutes
6. Data Analysis:
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the analyte by constructing a calibration curve of peak area versus concentration for the standard solutions.
Method 2: Gradient RP-HPLC with UV Detection for Related Substances
This gradient method is suitable for the separation of this compound from its potential impurities and degradation products.
1. Materials and Reagents:
-
As per Method 1, with the addition of ammonium phosphate and tetrabutylammonium phosphate (TBAP).
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) or multi-wavelength UV detector.
-
C18 reversed-phase column (e.g., Atlantis T3, 3 µm, 4.6 x 150 mm).
3. Preparation of Mobile Phases:
-
Mobile Phase A: 10 mM ammonium acetate and 2 mM TBAP in water, pH adjusted to 5.0.
-
Mobile Phase B: 10 mM ammonium phosphate, 2 mM TBAP, and 25% acetonitrile in water, pH adjusted to 7.0.
-
Filter both mobile phases through a 0.22 µm filter and degas.
4. Preparation of Standard and Sample Solutions:
-
Prepare as described in Method 1, using Mobile Phase A as the diluent.
5. Chromatographic Conditions:
-
Column: C18, 3 µm, 4.6 x 150 mm
-
Mobile Phase: Gradient elution with Mobile Phases A and B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient Program:
-
0-10 min: 100% A
-
10-25 min: Linear gradient to 75% B
-
25-35 min: 75% B
-
35-40 min: Linear gradient to 100% B
-
40-55 min: 100% B
-
55-60 min: Linear gradient to 100% A
-
60-75 min: 100% A (re-equilibration)[4]
-
6. Data Analysis:
-
Analyze the chromatogram for the main peak of this compound and any impurity peaks. Use a PDA detector to check for peak purity.
Mandatory Visualization
Metabolic Pathway of this compound
This compound is metabolized intracellularly to its active triphosphate form, which can be incorporated into nucleic acids, leading to cytotoxicity. It can also be converted to a cyclic monophosphate analog.[5] The prodrug 2'-Deoxy-2'-fluoroadenosine is processed by purine nucleoside phosphorylase (PNP) to release the toxic base 2-fluoroadenine.[3]
Caption: Metabolic activation pathways of this compound and its prodrug.
Experimental Workflow for HPLC Analysis
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Evaluation of a fluorogenic derivatization method for the reversed-phase HPLC analysis of 2'-beta-fluoro-2',3'-dideoxyadenosine, a new anti-AIDS drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cores.emory.edu [cores.emory.edu]
- 5. This compound 3':5'-monophosphate. A metabolite of this compound in mouse cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of 2-Fluoroadenosine in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoroadenosine (2-FA) and its derivatives are purine nucleoside analogs that have demonstrated significant potential as anti-cancer and anti-viral agents. In vivo studies in mouse models are crucial for evaluating the efficacy, toxicity, and pharmacokinetic profile of these compounds. This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models, with a focus on cancer research applications. The protocols and data presented are compiled from various scientific publications and commercial sources to assist researchers in designing and executing their experiments.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the disruption of essential cellular processes. Upon entry into the cell, it is phosphorylated to its active triphosphate form, this compound triphosphate (2-F-ATP). This active metabolite interferes with nucleic acid synthesis and function in several ways:
-
Inhibition of RNA Synthesis: 2-F-ATP can be incorporated into RNA chains by RNA polymerases, leading to premature chain termination and non-functional RNA molecules.
-
Inhibition of Protein Synthesis: By disrupting the production of functional mRNA, this compound indirectly inhibits protein synthesis.
-
Induction of Apoptosis: The accumulation of 2-F-ATP and the subsequent disruption of cellular processes can trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to programmed cell death.[1]
Data Presentation: In Vivo Efficacy
While direct in vivo quantitative data for the administration of this compound is limited in publicly available literature, extensive research has been conducted on its closely related derivatives and prodrugs, such as 2'-Deoxy-2'-fluoroadenosine and Fludarabine. The following tables summarize representative data from studies using these related compounds in mouse xenograft models. This information can serve as a valuable reference for estimating potential efficacy and designing studies with this compound.
Table 1: Efficacy of 2'-Deoxy-2'-fluoroadenosine in a D54 Human Glioma Xenograft Mouse Model Expressing E. coli Purine Nucleoside Phosphorylase (PNP)
| Treatment Group | Dosage and Schedule | Outcome | Reference |
| Control (Vehicle) | N/A | Progressive tumor growth | [2] |
| 2'-Deoxy-2'-fluoroadenosine | 10 mg/kg, i.p., 5 times/day for 7 days | Inhibition of tumor growth | [2] |
Table 2: Efficacy of Fludarabine Phosphate (F-araAMP) in a D54 Human Glioma Xenograft Mouse Model Expressing E. coli PNP
| Treatment Group | Dosage and Schedule | Outcome | Reference |
| Control (Vehicle) | N/A | Progressive tumor growth | |
| F-araAMP | 100 mg/kg, i.p., 15 doses | Complete tumor regression and cures | |
| F-araAMP | 167 mg/kg, i.p., 9 doses | Complete tumor regression and cures | |
| F-araAMP | 250 mg/kg, i.p., 3 doses | Complete tumor regression and cures |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a this compound solution suitable for intraperitoneal (i.p.) or intravenous (i.v.) injection in mice.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Heater or sonicator (optional)
Procedure:
-
Prepare a stock solution in DMSO: Dissolve this compound powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution.[3]
-
Prepare the vehicle: In a sterile tube, prepare the vehicle by mixing the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
-
Prepare the final working solution:
-
For a 1 mL final working solution, add 100 µL of the this compound stock solution (25 mg/mL in DMSO) to 400 µL of PEG300. Mix thoroughly by vortexing.[3]
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogenous.[3]
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly.[3]
-
-
Ensure solubility: The final concentration of this solution will be 2.5 mg/mL. If any precipitation or phase separation occurs, gentle heating or sonication can be used to aid dissolution.[3]
-
Sterilization and Storage: It is recommended to prepare this solution fresh on the day of use. If short-term storage is necessary, store at 4°C and protect from light. For longer-term storage of the DMSO stock solution, store at -20°C or -80°C.[3]
Protocol 2: In Vivo Administration of this compound in a Xenograft Mouse Model
This protocol outlines the general procedure for administering this compound to mice bearing subcutaneous tumors.
Materials:
-
Tumor-bearing mice (e.g., nude mice with human tumor xenografts)
-
Prepared this compound solution (from Protocol 1)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal scale
-
Calipers for tumor measurement
-
70% Ethanol for disinfection
Procedure:
-
Animal Acclimatization and Tumor Implantation:
-
Allow mice to acclimatize to the facility for at least one week before any procedures.
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth regularly using calipers. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
-
Dosage Calculation:
-
Weigh each mouse accurately before each administration.
-
Calculate the required volume of the this compound solution based on the desired dosage (e.g., in mg/kg) and the concentration of the prepared solution (2.5 mg/mL).
-
-
Administration:
-
For intraperitoneal (i.p.) injection, gently restrain the mouse and lift its hindquarters. Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. Inject the calculated volume.
-
For intravenous (i.v.) injection (typically via the tail vein), proper training and technique are essential. Place the mouse in a restraining device and warm the tail to dilate the veins. Disinfect the tail with 70% ethanol. Insert the needle into one of the lateral tail veins and inject the solution slowly.
-
-
Treatment Schedule:
-
The treatment schedule will depend on the experimental design. A common approach is daily or multiple times daily injections for a set number of days (e.g., 5-14 days).
-
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice according to approved institutional protocols and collect tumors and other tissues for further analysis.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for an in vivo efficacy study.
References
- 1. Induction of an apoptotic program in cell-free extracts by 2-chloro-2′-deoxyadenosine 5′-triphosphate and cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of 5’-Fluoro-2’-Deoxycytidine and Sodium Butyrate on the Gene Expression of the Intrinsic Apoptotic Pathway, p21, p27, and p53 Genes Expression, Cell Viability, and Apoptosis in Human Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of 2-Fluoroadenosine and its Derivatives in Antiviral Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fluorinated nucleoside analogs represent a cornerstone in the development of antiviral therapeutics.[1][2] These compounds mimic natural nucleosides and, after intracellular phosphorylation, can be incorporated into growing viral nucleic acid chains by viral polymerases, leading to the termination of replication.[2] 2-Fluoroadenosine and its derivatives are a prominent class of these analogs, demonstrating a broad spectrum of antiviral activity. A notable derivative, 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA), also known as Islatravir, is a highly potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) effective against various strains of HIV-1.[3][4][5] These application notes provide an overview of the mechanism, efficacy, and experimental protocols for evaluating this compound and its analogs in an antiviral research setting.
Mechanism of Action
The antiviral activity of this compound hinges on its conversion to the active triphosphate form within the host cell and subsequent interference with viral replication.
1.1. Metabolic Activation: Like other nucleoside analogs, this compound is a prodrug that must be phosphorylated by host cell kinases to become pharmacologically active.[2] The initial phosphorylation to the monophosphate form is often the rate-limiting step.[6] Subsequent phosphorylations yield the diphosphate and finally the active triphosphate analog (2-Fluoro-ATP or its deoxy- equivalent, 2-Fluoro-dATP). This active metabolite is the actual inhibitor of the viral polymerase.[6]
Caption: Intracellular metabolic activation of this compound.
1.2. Inhibition of Viral Polymerase: The active this compound triphosphate competes with the natural counterpart (dATP or ATP) for the nucleotide-binding site of the viral polymerase (e.g., RNA-dependent RNA polymerase (RdRp) or Reverse Transcriptase (RT)).[7][8][9] Upon incorporation into the nascent viral RNA or DNA strand, the fluorine substitution can disrupt the polymerase's function, acting as a chain terminator and halting further elongation of the nucleic acid.[2] The derivative EFdA exhibits multiple mechanisms of HIV-1 RT inhibition, acting as both an immediate and delayed chain terminator, and it can also be misincorporated, leading to non-extendable mismatched primers.[3]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Islatravir - Wikipedia [en.wikipedia.org]
- 6. This compound 3':5'-monophosphate. A metabolite of this compound in mouse cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting Viral RNA-Dependent RNA Polymerases as an Antiviral Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving 2-Fluoroadenosine solubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoroadenosine. The following information addresses common challenges related to its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound has limited solubility in aqueous solutions. The experimentally determined solubility in a phosphate buffer at pH 7.4 is greater than 42.8 µg/mL[1]. For many experimental applications, this basal solubility is insufficient, necessitating the use of solubility enhancement techniques.
Q2: I am observing precipitation when trying to dissolve this compound in my aqueous buffer. What can I do?
A2: Precipitation is a common issue due to the low aqueous solubility of this compound. Here are a few troubleshooting steps:
-
Gentle Heating: Gently warming the solution to 37°C can aid in dissolution.
-
Sonication: Using an ultrasonic bath can help disperse the compound and facilitate dissolution.
-
pH Adjustment: Although data on the pH-solubility profile of this compound is limited, slight adjustments to the buffer pH might improve solubility. However, ensure the final pH is compatible with your experimental system.
-
Use of Co-solvents: For many applications, especially in vitro and in vivo studies, the use of co-solvents is the most effective method to achieve higher concentrations.
Q3: Are there recommended solvents for preparing stock solutions of this compound?
A3: Yes, Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO, as well as other organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone[2]. When preparing for aqueous-based experiments, it is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the biological system. For cell-based assays, the final DMSO concentration should typically be kept below 0.1% to avoid cytotoxicity[2].
Troubleshooting Guide: Improving this compound Solubility
This section provides an overview of common techniques to enhance the solubility of this compound in aqueous buffers.
Data Presentation: Solubility Enhancement Methods
| Method | Vehicle Composition | Achieved Concentration | Reference |
| Co-solvency | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.76 mM) | [3] |
| Cyclodextrin Complexation | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.76 mM) | [3] |
| Lipid-based Formulation | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.76 mM) | [3] |
Experimental Protocols
This protocol is suitable for preparing this compound solutions for in vivo studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Weigh the required amount of this compound.
-
Add 10% of the final desired volume of DMSO to the this compound and vortex until fully dissolved.
-
Add 40% of the final desired volume of PEG300 and mix thoroughly.
-
Add 5% of the final desired volume of Tween-80 and mix.
-
Add 45% of the final desired volume of saline to reach the final concentration and mix until a clear solution is obtained.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution[3]. It is recommended to prepare this solution fresh on the day of use[3].
This method utilizes cyclodextrin complexation to enhance solubility and is often used for parenteral formulations.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline. This may require sonication or gentle heating to 37°C to fully dissolve the SBE-β-CD.
-
Weigh the required amount of this compound.
-
Add 10% of the final desired volume of DMSO to the this compound and vortex until dissolved.
-
Add 90% of the final desired volume of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained. If precipitation is observed, the solution can be warmed to 37°C and vortexed before use.
This protocol describes the encapsulation of this compound, a hydrophilic compound, into liposomes using the thin-film hydration method.
Materials:
-
This compound
-
Dipalmitoylphosphatidylcholine (DSPC) or other suitable lipid
-
Cholesterol
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Dissolve the lipid (e.g., DSPC) and cholesterol in chloroform in a round-bottom flask.
-
Create a thin lipid film on the wall of the flask by removing the chloroform using a rotary evaporator.
-
Further dry the lipid film under vacuum to remove any residual solvent.
-
Prepare a solution of this compound in PBS at the desired concentration.
-
Hydrate the lipid film by adding the this compound solution to the flask. The temperature should be kept above the phase transition temperature of the lipid.
-
Agitate the flask to allow the lipid film to peel off and form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).
Visualizations
Experimental Workflow Diagrams
References
Stability of 2-Fluoroadenosine in cell culture media over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoroadenosine.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: For optimal stability, dissolve this compound in a suitable solvent like DMSO to prepare a concentrated stock solution. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). When preparing working solutions in cell culture media, it is recommended to freshly dilute the stock solution before each experiment.
Q2: What is the expected stability of this compound in cell culture media at 37°C?
A2: this compound is generally more stable in aqueous solutions compared to its parent compound, adenosine, due to the presence of the fluorine atom which confers resistance to enzymatic degradation. However, prolonged incubation in serum-containing media at 37°C can lead to some degradation. Below is an illustrative table summarizing the expected stability in common cell culture media. Please note that the actual stability can vary depending on the specific cell line, serum concentration, and experimental conditions.
Data Presentation: Stability of this compound in Cell Culture Media
| Time (Hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | Serum-Free Media (% Remaining) |
| 0 | 100% | 100% | 100% |
| 24 | >95% | >95% | >98% |
| 48 | >90% | >90% | >95% |
| 72 | >85% | >85% | >92% |
Note: This data is illustrative and based on the known enhanced stability of fluorinated nucleosides. For precise quantification in your specific experimental setup, it is recommended to perform a stability study as outlined in the experimental protocols section.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected efficacy of this compound in my cell-based assay.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Step:
-
Ensure that the stock solution has been stored properly and has not undergone multiple freeze-thaw cycles.
-
Prepare fresh working solutions for each experiment.
-
Consider the stability of this compound over the time course of your experiment, especially for long-term incubations. If necessary, replenish the media with fresh compound.
-
Perform a stability check of your compound in your specific cell culture medium using HPLC analysis (see Experimental Protocols).
-
-
-
Possible Cause 2: Enzymatic degradation in serum-containing media.
-
Troubleshooting Step:
-
The presence of enzymes like adenosine deaminase in fetal bovine serum (FBS) can contribute to the degradation of this compound.
-
If you suspect enzymatic degradation, try reducing the serum concentration or using heat-inactivated serum.
-
As a control, compare the efficacy of this compound in serum-free versus serum-containing media.
-
-
-
Possible Cause 3: Cellular metabolism of this compound.
-
Troubleshooting Step:
-
Cells can metabolize this compound. A key metabolic pathway involves the conversion to 2-fluoroadenine by purine nucleoside phosphorylase (PNP).
-
The expression level of PNP can vary between cell lines, potentially affecting the intracellular concentration of the active compound.
-
If you are working with a cell line with high PNP activity, you may need to adjust the concentration of this compound accordingly.
-
-
Issue 2: High background or off-target effects observed in my experiments.
-
Possible Cause 1: Impurities in the this compound sample.
-
Troubleshooting Step:
-
Ensure you are using a high-purity grade of this compound.
-
If you suspect impurities, you can analyze your sample by HPLC or mass spectrometry.
-
-
-
Possible Cause 2: Formation of toxic metabolites.
-
Troubleshooting Step:
-
The metabolic product, 2-fluoroadenine, is known to be toxic.
-
The observed cytotoxicity might be a combination of the effects of this compound and its metabolites.
-
Consider the metabolic profile of your specific cell line when interpreting results.
-
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general method for quantifying the amount of this compound in cell culture media over time.
-
Materials:
-
This compound standard
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 7.0)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the cell culture medium with a known concentration of this compound (e.g., 10 µM).
-
Incubate the medium under standard cell culture conditions (37°C, 5% CO₂).
-
At designated time points (e.g., 0, 24, 48, 72 hours), collect an aliquot of the medium.
-
Centrifuge the aliquot to remove any cells or debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject a known volume of the filtered supernatant onto the HPLC system.
-
Elute the compound using a suitable gradient of the mobile phase.
-
Monitor the absorbance at the wavelength of maximum absorbance for this compound (approximately 260 nm).
-
Quantify the peak area corresponding to this compound and compare it to a standard curve generated with known concentrations of the compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Mandatory Visualizations
Caption: Workflow for assessing this compound stability.
Caption: this compound induced apoptosis pathway.
Technical Support Center: Synthesis of 2-Fluoroadenosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Fluoroadenosine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound, and what are the advantages of each?
A1: The selection of a starting material for this compound synthesis often depends on the desired final product (e.g., this compound, 2'-deoxy-2-Fluoroadenosine), cost, and scalability. Common starting materials include guanosine, 2-aminoadenosine, and 2-fluoroadenine.
-
Guanosine: A cost-effective and readily available starting material. The synthesis involves multiple steps, including the conversion to a 2-amino-6-azido-purine intermediate followed by a Schiemann reaction to introduce the fluorine atom.[1] This method has been optimized to achieve high yields.[1]
-
2-Aminoadenosine: Allows for a more direct introduction of the fluorine atom at the 2-position via a deaminative fluorination reaction.[2][3] This can be an efficient route for obtaining this compound.
-
2-Fluoroadenine: This is a convenient starting material for the synthesis of 2'-deoxy-2-fluoroadenosine through a coupling reaction with a protected deoxyribose derivative.[4]
Q2: I am experiencing low yields during the fluorination step. What are the critical parameters to optimize?
A2: Low yields in the fluorination step, particularly in nucleophilic aromatic substitution or Schiemann reactions, are a common pitfall. Key parameters to optimize include:
-
Fluorinating Agent: The choice and handling of the fluorinating agent are critical. For deaminative fluorination, reagents like KNO2 in HF/Pyridine have been used successfully.[3] For radiosynthesis, the reactivity of [¹⁸F]KF can be enhanced with aminopolyether catalysts like Kryptofix 2.2.2.[5][6]
-
Reaction Conditions: Temperature, reaction time, and solvent are crucial. For instance, in the synthesis of 6-azido-2-fluoro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine via the Schiemann reaction, careful optimization of the process led to an 80% yield.[1] In the radiosynthesis of 2-[¹⁸F]Fluoroadenosine, switching the solvent from DMSO to acetonitrile (CH₃CN) and optimizing the molar ratio of the precursor to K₂CO₃ resulted in a radiolabeling efficiency of 92-98%.[5]
-
Moisture Control: Fluorination reactions are often sensitive to moisture. Ensure all reagents and solvents are anhydrous.
Q3: My final product is contaminated with adenine or other impurities. What purification strategies can I employ?
A3: Impurities, such as the starting nucleobase (e.g., adenine), are a frequent issue. While column chromatography is a common purification method, it can be challenging to scale up. An alternative strategy involves derivatization. For example, a crude product of 2'-fluoro-2'-deoxyadenosine containing adenine can be purified by reacting the mixture with an acetylating reagent.[7] The desired product forms a diacetylated derivative, while adenine does not react and can be removed by filtration.[7] The diacetylated product is then deacetylated to yield the pure 2'-fluoro-2'-deoxyadenosine.[7]
Q4: I am struggling with the separation of α and β anomers after the glycosylation step. What can I do?
A4: The formation of anomeric mixtures is a common challenge in nucleoside synthesis. In the synthesis of 2'-deoxy-2-fluoroadenosine from 2-fluoroadenine, the coupling reaction can result in a 1:1 mixture of α and β anomers.[4] These anomers can typically be separated by silica gel chromatography.[4] Careful selection of the chromatographic conditions (e.g., solvent system) is essential for achieving good separation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Fluorination Step | Inefficient fluorinating agent activity. | Use fresh, high-quality fluorinating agents. For [¹⁸F]fluoride, use a phase-transfer catalyst like Kryptofix 2.2.2.[5][6] |
| Suboptimal reaction conditions. | Systematically optimize temperature, reaction time, and solvent. Consider switching from DMSO to acetonitrile for improved efficiency in some cases.[5] | |
| Presence of moisture. | Ensure all glassware, solvents, and reagents are rigorously dried before use. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or HPLC and adjust the reaction time and temperature accordingly. |
| Poor solubility of starting materials. | Choose a solvent system in which all reactants are fully soluble at the reaction temperature. | |
| Formation of Side Products | Non-selective reaction conditions. | Protect sensitive functional groups before carrying out the key reaction step. For example, hydroxyl groups on the ribose sugar are often protected with acetyl or silyl groups.[1][2] |
| Degradation of starting material or product. | Investigate the stability of your compounds under the reaction conditions and consider milder reagents or shorter reaction times. | |
| Difficulty in Product Purification | Co-elution of product and impurities during chromatography. | Modify the chromatographic conditions (e.g., change the solvent system, use a different stationary phase). Consider derivatizing the crude product to facilitate purification.[7] |
| Presence of inorganic salts. | Incorporate an aqueous workup step to remove water-soluble inorganic byproducts before chromatographic purification. | |
| Anomeric Mixture Formation | Non-stereoselective glycosylation reaction. | Optimize the glycosylation conditions (e.g., catalyst, temperature) to favor the formation of the desired anomer. If a mixture is unavoidable, utilize preparative HPLC or careful column chromatography for separation.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Guanosine (Adapted from Berzin et al., 2009)[1]
This protocol involves the intermediate formation of 2-amino-6-azido-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine, followed by a Schiemann reaction.
-
Acetylation of Guanosine: Protect the hydroxyl groups of guanosine by treating it with acetic anhydride in pyridine.
-
Conversion to 2-Amino-6-chloropurine Riboside: Treat the acetylated guanosine with a chlorinating agent (e.g., POCl₃).
-
Azidation: Substitute the chloro group with an azide group using sodium azide.
-
Schiemann Reaction: Convert the 2-amino group to a fluoro group via diazotization followed by thermal decomposition of the diazonium salt in the presence of a fluoride source (e.g., HBF₄). This step requires careful optimization of temperature and reaction time to achieve high yields (reported as 80%).[1]
-
Reduction of Azido Group: Reduce the 6-azido group to an amino group via catalytic hydrogenation (e.g., using H₂/Pd-C).
-
Deacetylation: Remove the acetyl protecting groups using a base (e.g., methanolic ammonia) to yield this compound. The final product is obtained with a total yield of 74%.[1]
Protocol 2: Purification of 2'-fluoro-2'-deoxyadenosine via Derivatization (Adapted from CN117447532A)[7]
This protocol is designed to remove adenine impurity from a crude product of 2'-fluoro-2'-deoxyadenosine.
-
Dissolution: Dissolve the crude 2'-fluoro-2'-deoxyadenosine containing adenine in a suitable solvent (e.g., DMF).
-
Acetylation: Add an alkali (e.g., triethylamine) and an acetylating reagent (e.g., acetic anhydride) to the solution. Stir at room temperature until the reaction is complete (monitored by TLC/HPLC). The 2'-fluoro-2'-deoxyadenosine will be converted to diacetylated 2'-fluoro-2'-deoxyadenosine, while adenine will not react.
-
Impurity Removal: Filter the reaction mixture to remove the insoluble adenine.
-
Deacetylation: Treat the diacetylated 2'-fluoro-2'-deoxyadenosine with ammonia (e.g., ammonia in methanol) to remove the acetyl groups.
-
Final Purification: Purify the resulting 2'-fluoro-2'-deoxyadenosine by pulping from a suitable solvent like ethanol or isopropanol to obtain the pure product.
Visualizations
Logical Workflow for Troubleshooting this compound Synthesis
Caption: A flowchart for troubleshooting common synthesis issues.
General Synthesis Pathway of this compound from Guanosine
References
- 1. [The preparative method for this compound synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A convenient synthesis of 2'-deoxy-2-fluoroadenosine; a potential prodrug for suicide gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Synthesis of 2-Fluoropurine Nucleosides (1994) | Konrad Krolikiewicz | 27 Citations [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Efficient Radiosynthesis of 2-[18F]Fluoroadenosine: A New Route to 2-[18F]Fluoropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient radiosynthesis of 2-[(18)f]fluoroadenosine: a new route to 2-[(18)f]fluoropurine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN117447532A - Purification method of 2 '-fluoro-2' -deoxyadenosine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Resistance to 2-Fluoroadenosine in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting resistance to 2-Fluoroadenosine in cancer cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a purine nucleoside analog. For it to exert its cytotoxic effects, it must be transported into the cancer cell and then activated through a series of phosphorylation steps. The initial and rate-limiting step is the conversion of this compound to this compound monophosphate, a reaction catalyzed by the enzyme deoxycytidine kinase (dCK). Subsequent phosphorylations lead to the formation of the active triphosphate metabolite. This active form can then be incorporated into DNA, leading to the inhibition of DNA synthesis and repair, ultimately triggering cell death.
Q2: My cancer cell line is showing resistance to this compound. What are the common underlying mechanisms?
Resistance to this compound, and other nucleoside analogs, can arise through several mechanisms:
-
Decreased activity of deoxycytidine kinase (dCK): This is a primary and frequently observed mechanism. A reduction in the expression or a mutation in the DCK gene can lead to decreased enzymatic activity. Without efficient conversion to its monophosphate form, this compound cannot be activated, rendering the drug ineffective.[1][2][3]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can actively pump this compound out of the cell. This reduces the intracellular concentration of the drug, preventing it from reaching its target.
-
Altered downstream pathways: Changes in cellular pathways related to apoptosis (programmed cell death) can also contribute to resistance. For example, the overexpression of anti-apoptotic proteins like Bcl-2 can make cells more resistant to the cytotoxic effects of this compound.[1]
Q3: How can I determine if my cell line is truly resistant to this compound?
Resistance is typically defined by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to a sensitive, parental cell line. A higher IC50 value indicates that a greater concentration of the drug is required to inhibit cell growth by 50%. The fold-change in IC50 is a common metric for quantifying the level of resistance. For instance, a cell line with a 20-fold higher IC50 for a nucleoside analog compared to its parental line is considered highly resistant.[1]
Troubleshooting Guide
Issue: Higher than expected IC50 value for this compound in my cell line.
This guide will walk you through a series of experiments to identify the potential cause of resistance.
Step 1: Confirm Drug Sensitivity with a Cell Viability Assay
-
Question: Is the observed resistance reproducible and significant?
-
Experiment: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in your cell line and a known sensitive control cell line.
-
Expected Outcome: A significantly higher IC50 value in your experimental cell line compared to the sensitive control confirms resistance.
Step 2: Investigate the Key Activating Enzyme - Deoxycytidine Kinase (dCK)
-
Question: Is the resistance due to a deficiency in the activating enzyme dCK?
-
Experiments:
-
Gene Expression Analysis (qPCR): Measure the mRNA expression level of the DCK gene in your resistant cell line and a sensitive control.
-
Protein Expression Analysis (Western Blot): Determine the protein level of dCK in your resistant and sensitive cell lines.
-
Enzymatic Activity Assay: Directly measure the kinase activity of dCK in cell lysates from both resistant and sensitive lines.
-
-
Expected Outcome: A significant decrease in dCK mRNA, protein, and/or enzymatic activity in the resistant cell line would strongly suggest this as the mechanism of resistance.[1][2][3]
Step 3: Examine Drug Efflux Mediated by ABC Transporters
-
Question: Are ABC transporters actively pumping this compound out of the cells?
-
Experiments:
-
Gene Expression Analysis (qPCR): Quantify the mRNA expression levels of key ABC transporter genes, particularly ABCG2.
-
Protein Expression Analysis (Western Blot): Measure the protein levels of ABCG2.
-
-
Expected Outcome: A significant upregulation of ABCG2 at the mRNA and/or protein level in the resistant cell line is indicative of drug efflux as a resistance mechanism.
Quantitative Data Summary
The following tables provide representative data for clofarabine, a close structural and functional analog of this compound, in sensitive and resistant leukemia cell lines. This data illustrates the expected changes in IC50 values and dCK expression in resistant cells.
Table 1: IC50 Values of Clofarabine in Sensitive and Resistant Leukemia Cell Lines
| Cell Line | IC50 of Clofarabine (nM) | Fold Resistance |
| HL-60 (Sensitive) | 25 | - |
| HL/CAFdA20 (Resistant) | 500 | 20 |
| HL/CAFdA80 (Resistant) | 2000 | 80 |
Data adapted from a study on clofarabine resistance in HL-60 cells.[1]
Table 2: Deoxycytidine Kinase (dCK) Expression in Sensitive and Resistant Leukemia Cell Lines
| Cell Line | dCK Protein Level (relative to sensitive) |
| HL-60 (Sensitive) | 1.0 |
| HL/CAFdA20 (Resistant) | 0.5 |
| HL/CAFdA80 (Resistant) | 0.125 |
Data adapted from a study on clofarabine resistance in HL-60 cells, showing a progressive decrease in dCK protein levels with increasing resistance.[1]
Table 3: ABCG2 mRNA Expression in Drug-Resistant Cancer Cell Lines
| Parental Cell Line | Resistant Cell Line | Fold-Increase in ABCG2 mRNA |
| A549 | A549/CisR | 6.92 |
| H460 | H460/CisR | 9.36 |
| MCF-7 | MCF-7/MX | ~838 |
Data from studies on cisplatin and mitoxantrone resistance, demonstrating significant upregulation of ABCG2.[4][5]
Experimental Protocols
A detailed methodology for the key experiments cited in the troubleshooting guide is provided below.
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and add them to the wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Deoxycytidine Kinase (dCK) Activity Assay
This protocol is based on the principle of measuring ATP consumption during the phosphorylation of a dCK substrate.
-
Cell Lysate Preparation: Prepare cell lysates from both sensitive and resistant cell lines, ensuring to keep the samples on ice.
-
dCK Enrichment (Optional but Recommended): Use anion exchange beads to partially purify dCK from the cell lysates to reduce interference from other kinases.
-
Kinase Reaction: In a 96-well plate, mix the cell lysate (containing dCK) with a reaction buffer containing a dCK substrate (e.g., deoxycytidine) and a known concentration of ATP.
-
Incubation: Incubate the reaction at 37°C for a set period (e.g., 30 minutes).
-
ATP Measurement: Use a luciferase-based ATP detection reagent (e.g., Kinase-Glo®) to measure the amount of remaining ATP. The luminescent signal is inversely proportional to the dCK activity.
-
Data Analysis: Compare the ATP consumption (and thus dCK activity) between the sensitive and resistant cell lysates.
Protocol 3: Gene Expression Analysis by qPCR
-
RNA Extraction: Isolate total RNA from sensitive and resistant cell lines using a standard RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based assay with primers specific for the DCK and ABCG2 genes. Include a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression in the resistant cells compared to the sensitive cells using the delta-delta Ct method.
Protocol 4: Protein Expression Analysis by Western Blot
-
Protein Extraction: Lyse the sensitive and resistant cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).
-
SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for dCK or ABCG2.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to compare protein expression levels between sensitive and resistant cells.
Visualizations
Caption: Metabolic activation of this compound in cancer cells.
Caption: Key mechanisms of resistance to this compound.
Caption: Experimental workflow for troubleshooting resistance.
References
- 1. Novel leukemic cell lines resistant to clofarabine by mechanisms of decreased active metabolite and increased antiapoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melatonin overcomes resistance to clofarabine in two leukemic cell lines by increased expression of deoxycytidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Downregulation of deoxycytidine kinase in cytarabine-resistant mantle cell lymphoma cells confers cross-resistance to nucleoside analogs gemcitabine, fludarabine and cladribine, but not to other classes of anti-lymphoma agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytarabine-resistant Leukemia Cells Are Moderately Sensitive to Clofarabine In Vitro | Anticancer Research [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of 2-Fluoroadenosine in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing 2-Fluoroadenosine (2-FA) in cellular assays while minimizing its off-target effects. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-FA) and what is its primary mechanism of action?
A1: this compound (2-FA) is a synthetic purine nucleoside analog.[1][2] Its primary on-target mechanism of action involves its intracellular phosphorylation by kinases, such as adenosine kinase and deoxycytidine kinase, to form this compound triphosphate (F-ATP). F-ATP can then be incorporated into newly synthesized RNA and DNA, leading to chain termination and inhibition of nucleic acid synthesis. This disruption of essential cellular processes is the basis for its use as an anti-parasitic and anti-cancer agent.[3]
Q2: What are the primary causes of off-target effects when using 2-FA?
A2: The off-target effects of 2-FA primarily stem from two sources:
-
Interaction with Adenosine Receptors: 2-FA and its metabolites can bind to and activate the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). These G-protein coupled receptors are widely expressed and regulate diverse physiological processes. Their unintended activation can lead to a variety of off-target cellular responses.
-
Metabolic Conversion: 2-FA can be metabolized by cellular enzymes. A key metabolite is 2-fluoroadenine, which is a toxic compound.[4] Additionally, the intracellular accumulation of F-ATP can interfere with ATP-dependent signaling pathways.[5]
Q3: How can I minimize the off-target effects of 2-FA in my experiments?
A3: Minimizing off-target effects requires a multi-faceted approach:
-
Dose Optimization: Use the lowest effective concentration of 2-FA to achieve the desired on-target effect. A dose-response curve should be generated for each cell line and assay.
-
Cell Line Selection: Choose cell lines with low expression of adenosine receptors or key metabolic enzymes if the on-target effect is independent of these.
-
Use of Inhibitors:
-
Adenosine Deaminase (ADA) Inhibitors: To prevent the degradation of 2-FA to other metabolites.
-
Adenosine Kinase (ADK) Inhibitors: To reduce the phosphorylation of 2-FA, if the desired effect is independent of its incorporation into nucleic acids.
-
-
Controls: Always include appropriate controls, such as untreated cells, vehicle-treated cells, and cells treated with a non-fluorinated adenosine analog, to distinguish on-target from off-target effects.
-
siRNA Knockdown: Use siRNA to specifically knockdown the expression of adenosine receptors or metabolic enzymes to confirm their involvement in any observed off-target effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal in the assay. | 1. Autofluorescence of 2-FA or its metabolites. 2. Non-specific binding of detection reagents. 3. Contaminated reagents.[6] | 1. Perform a background measurement with 2-FA alone. If high, consider using a different detection method or wavelength. 2. Increase the number of wash steps.[6] Optimize blocking conditions. 3. Use fresh, sterile reagents. |
| Unexpected cell death or cytotoxicity. | 1. Off-target activation of adenosine receptors leading to apoptotic pathways. 2. Accumulation of toxic metabolites like 2-fluoroadenine.[4] 3. High concentration of 2-FA. | 1. Co-treat with a broad-spectrum adenosine receptor antagonist. 2. Use an inhibitor of the metabolic pathway responsible for generating the toxic metabolite. 3. Perform a dose-response experiment to determine the optimal, non-toxic concentration. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell density or health. 2. Degradation of 2-FA stock solution. 3. Variation in incubation times. | 1. Ensure consistent cell seeding density and monitor cell health before each experiment. 2. Prepare fresh 2-FA stock solutions regularly and store them appropriately. 3. Standardize all incubation times precisely. |
| Observed effect is not consistent with the expected on-target mechanism. | 1. The observed effect is an off-target effect mediated by adenosine receptors. 2. The effect is due to a metabolite of 2-FA. | 1. Use selective adenosine receptor antagonists for each subtype to identify the receptor involved. 2. Quantify the levels of 2-FA and its major metabolites in the cell culture medium and cell lysates. |
Quantitative Data
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B EC50 (µM) | A3 Ki (nM) | Receptor Selectivity | Reference |
| NECA | 14 | 20 | 2.4 | 6.2 | Non-selective Agonist | [3][7][8] |
| CGS-21680 | 290 | 27 | >100 | 88,800 | A2A Selective Agonist | [2][6][9][10] |
| IB-MECA | 54 | 56 | - | 1.1 | A3 Selective Agonist | [1][11] |
| 2-Cl-IB-MECA | >1000 | >1000 | - | 0.33 | Highly A3 Selective Agonist | [5][12] |
Note: Ki values represent the concentration of the ligand that will bind to 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity. EC50 for A2B is often reported as it is a low-affinity receptor.
Experimental Protocols
Protocol 1: Determining Off-Target Effects using a Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess cell viability and can be adapted to investigate the off-target cytotoxic effects of 2-FA.[13]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound (2-FA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of 2-FA in a complete culture medium.
-
Include wells for:
-
Untreated cells (media only)
-
Vehicle control (e.g., DMSO, if used to dissolve 2-FA)
-
Positive control for cytotoxicity (e.g., a known cytotoxic agent)
-
2-FA treated cells at various concentrations.
-
-
To investigate the involvement of adenosine receptors, include parallel treatments with 2-FA in the presence of selective antagonists for each adenosine receptor subtype.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A significant decrease in viability in the presence of 2-FA, which is reversed by an adenosine receptor antagonist, suggests an off-target effect mediated by that receptor.
Protocol 2: Assessing Adenosine Receptor Activation via cAMP Measurement
This protocol measures the activation of Gs-coupled (A2A, A2B) or Gi-coupled (A1, A3) adenosine receptors by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells expressing the adenosine receptor of interest
-
This compound (2-FA)
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Forskolin (an activator of adenylyl cyclase, for Gi-coupled receptor assays)
Procedure:
-
Cell Seeding: Seed cells into the appropriate plate format for the chosen cAMP assay kit.
-
Pre-treatment: Pre-treat cells with a PDE inhibitor for 15-30 minutes to prevent cAMP degradation.
-
Compound Treatment (for Gs-coupled receptors):
-
Add varying concentrations of 2-FA or a known agonist (positive control).
-
Incubate for the time recommended by the assay kit manufacturer (typically 15-60 minutes).
-
-
Compound Treatment (for Gi-coupled receptors):
-
Co-incubate cells with varying concentrations of 2-FA and a fixed concentration of forskolin. Forskolin will increase cAMP levels, and activation of a Gi-coupled receptor will inhibit this increase.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the cAMP assay kit.
-
Data Analysis:
-
For Gs-coupled receptors, an increase in cAMP levels upon 2-FA treatment indicates receptor activation.
-
For Gi-coupled receptors, a decrease in the forskolin-stimulated cAMP levels upon 2-FA treatment indicates receptor activation.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways of Adenosine Receptors
The following diagrams illustrate the canonical signaling pathways activated by the four adenosine receptor subtypes.
Experimental Workflow for Investigating Off-Target Effects
This diagram outlines a logical workflow for identifying and characterizing the off-target effects of this compound.
References
- 1. Fluorescent Ligands for Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C10H12FN5O4 | CID 8975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Fluorescent A2A and A3 adenosine receptor antagonists as flow cytometry probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent improvements in the development of A2B adenosine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A1-, A2A- and A3-subtype adenosine receptors modulate intraocular pressure in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different roles of adenosine A1, A2A and A3 receptors in controlling kainate-induced toxicity in cortical cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescent-Labeled Selective Adenosine A2B Receptor Antagonist Enables Competition Binding Assay by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Adenosine A2A and A3 Receptors Are Able to Interact with Each Other. A Further Piece in the Puzzle of Adenosine Receptor-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential gene expression of adenosine A1, A2a, A2b, and A3 receptors in the human enteric nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing 2-Fluoroadenosine (Fludarabine)-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing 2-Fluoroadenosine (also known as Fludarabine)-induced cytotoxicity in normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound is a prodrug that is rapidly dephosphorylated to its active form, 2-fluoro-ara-A (F-ara-A), which is then taken up by cells. Inside the cell, it is re-phosphorylated to its active triphosphate form, F-ara-ATP. F-ara-ATP exerts its cytotoxic effects primarily through two mechanisms:
-
Inhibition of DNA Synthesis: F-ara-ATP competes with the natural nucleotide deoxyadenosine triphosphate (dATP) for incorporation into newly synthesizing DNA strands by DNA polymerases.[1] This incorporation leads to the termination of DNA chain elongation, thereby halting DNA replication.[1]
-
Induction of Apoptosis: F-ara-ATP also inhibits ribonucleotide reductase, an enzyme essential for producing the building blocks of DNA.[2] This disruption of DNA synthesis and repair processes triggers the intrinsic pathway of apoptosis (programmed cell death).[2][3] This involves the activation of caspases, a family of enzymes that play a crucial role in dismantling the cell.[1]
Q2: Why does this compound affect normal cells, and which cell types are most susceptible?
A2: While this compound is more toxic to rapidly dividing cancer cells, it can also affect normal cells, particularly those with a high rate of proliferation. The primary toxicities observed in a clinical setting are:
-
Myelosuppression: Toxicity to hematopoietic progenitor cells in the bone marrow, leading to neutropenia (low neutrophils), anemia (low red blood cells), and thrombocytopenia (low platelets).
-
Neurotoxicity: Damage to cells of the central nervous system, which can manifest as encephalopathy, cortical blindness, and in severe cases, can be fatal. This is thought to be due to the high activity of the activating enzyme, deoxycytidine kinase, in the brain.
In vitro, researchers may observe cytotoxicity in normal hematopoietic cells, neuronal cell lines, and other proliferating normal cell lines.
Q3: How can I minimize this compound-induced cytotoxicity in my normal cell controls?
A3: Several strategies can be employed in vitro to mitigate the cytotoxic effects of this compound on normal cells:
-
Dose Optimization: Use the lowest effective concentration of this compound that induces the desired effect in your target cancer cells while minimizing toxicity in normal cells. This requires careful dose-response experiments.
-
Co-treatment with Protective Agents:
-
For Myelosuppression: The use of Granulocyte Colony-Stimulating Factor (G-CSF) has been shown to reduce the incidence of neutropenia by stimulating the proliferation and differentiation of neutrophil progenitor cells.
-
For Neurotoxicity: Pre-clinical studies have shown that inhibitors of nucleoside transport, such as nitrobenzylthioinosine (NBMPR), can reduce the uptake of this compound into neuronal cells, thereby decreasing neurotoxicity.[1]
-
-
Use of a More Selective Delivery System: While still largely in the research phase, novel drug delivery systems that target cancer cells specifically can reduce off-target effects on normal tissues.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results (e.g., MTT, XTT).
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. When seeding 96-well plates, avoid letting the plate sit for extended periods before incubation, as this can cause cells to settle unevenly. Gently swirl the plate in a cross-like motion to ensure even distribution.
-
-
Possible Cause 2: Interference with Assay Reagents.
-
Solution: Phenol red in culture media can interfere with the absorbance readings of some colorimetric assays. Consider using phenol red-free media for the duration of the assay. Additionally, ensure complete solubilization of the formazan crystals in MTT assays by vigorous pipetting or shaking.
-
-
Possible Cause 3: Edge Effects in 96-well plates.
-
Solution: The outer wells of a 96-well plate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to maintain a humid environment across the plate.
-
Problem 2: Unexpectedly high cytotoxicity in normal cell controls.
-
Possible Cause 1: High Proliferation Rate of Normal Cells.
-
Solution: The cytotoxicity of this compound is proliferation-dependent. If your normal control cells are rapidly dividing, they will be more susceptible. Consider using quiescent or slowly dividing normal cells as controls if appropriate for your experimental question.
-
-
Possible Cause 2: Contamination.
-
Solution: Mycoplasma or other microbial contamination can stress cells and increase their sensitivity to cytotoxic agents. Regularly test your cell cultures for contamination.
-
-
Possible Cause 3: Incorrect Drug Concentration.
-
Solution: Double-check your calculations and the stock concentration of your this compound. Perform a fresh serial dilution from a new aliquot of the stock solution.
-
Problem 3: No significant difference in cytotoxicity between cancer cells and normal cells.
-
Possible Cause 1: Similar Proliferation Rates.
-
Solution: If the normal and cancer cell lines have similar doubling times, they may exhibit similar sensitivity to this compound. Research the relative proliferation rates of your chosen cell lines.
-
-
Possible Cause 2: Resistance in Cancer Cells.
-
Solution: Your cancer cell line may have intrinsic or acquired resistance to this compound. This can be due to decreased activity of the activating enzyme deoxycytidine kinase or alterations in apoptosis signaling pathways. Consider using a different cancer cell line or investigating mechanisms of resistance.
-
Quantitative Data
Table 1: Comparative Cytotoxicity (IC50) of this compound in Various Human Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Normal/Non-Malignant Cells | |||
| Peripheral Blood Mononuclear Cells (PBMCs) | Mixed Lymphocytes, Monocytes | > 280 (72h) | [4] |
| Human Microvascular Endothelial Cells (HMEC) | Endothelial | ~3.5 (48h) | [5] |
| Cancer Cell Lines | |||
| RPMI-8226 | Multiple Myeloma | 1.54 (24h) | [3] |
| MM.1S | Multiple Myeloma (Dexamethasone-sensitive) | 47.4 (48h) | [6][7] |
| MM.1R | Multiple Myeloma (Dexamethasone-resistant) | 118.7 (48h) | [6][7] |
| K562 | Chronic Myelogenous Leukemia | 0.26 (72h) | [7] |
| A549 | Lung Carcinoma | 47.44 (72h) | [7] |
| MCF-7 | Breast Cancer | 15 (72h) | [8] |
| HCT116 | Colon Cancer | 6.6 (72h) | [7] |
| HeLa | Cervical Cancer | 16 (72h) | [7] |
| HepG2 | Liver Cancer | 20 (72h) | [7] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., incubation time, assay method). The data presented here are for comparative purposes.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
This protocol provides a general framework for assessing cell viability after treatment with this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cells of interest (normal and cancer cell lines)
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound (Fludarabine)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Seed the cells into a 96-well plate and incubate for 24 hours to allow for cell attachment (for adherent cells).
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle-only controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible under a microscope.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly with a multichannel pipette to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (media and MTT only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
-
Plot the percentage of viability against the drug concentration to determine the IC50 value.
-
Protocol 2: Assessment of Apoptosis using Annexin V Staining
This protocol outlines the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your target cells by treating with this compound for the desired time. Include an untreated control.
-
Harvest the cells (including any floating cells for adherent cultures) and transfer them to flow cytometry tubes.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflows
Figure 1: Simplified signaling pathway of this compound-induced cytotoxicity.
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. What is the mechanism of Fludarabine Phosphate? [synapse.patsnap.com]
- 2. Fludarabine | DNA, RNA and Protein Synthesis Inhibitors: R&D Systems [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Fludarabine induces apoptosis, activation, and allogenicity in human endothelial and epithelial cells: protective effect of defibrotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Fludarabine | nucleic acid synthesis inhibitor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of 2-Fluoroadenosine (Fludarabine) and Cladribine in Leukemia Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy, mechanisms of action, and safety profiles of two prominent purine nucleoside analogs, 2-Fluoroadenosine (Fludarabine) and Cladribine, in the treatment of various leukemias. The information is supported by experimental data from key clinical studies to aid in research and development efforts.
Introduction to Purine Analogs
This compound (Fludarabine) and 2-Chlorodeoxyadenosine (Cladribine) are synthetic antimetabolites that mimic natural purine nucleosides.[1][2] Their structural similarity allows them to be taken up by cells and incorporated into metabolic pathways, particularly in rapidly dividing cells like lymphocytes.[1] This interference with DNA synthesis and repair ultimately leads to apoptosis (programmed cell death) in malignant cells.[3][4] Both drugs are cornerstones in the treatment of various hematological malignancies, including Chronic Lymphocytic Leukemia (CLL), Hairy Cell Leukemia (HCL), and Acute Myeloid Leukemia (AML).[5][6][7]
Mechanism of Action
While both drugs are purine analogs, their precise mechanisms of action have some distinctions. Both are prodrugs that must be phosphorylated intracellularly to their active triphosphate forms.
Cladribine: As a chlorinated derivative of deoxyadenosine, Cladribine is resistant to degradation by the enzyme adenosine deaminase (ADA).[3][8] It is phosphorylated by deoxycytidine kinase (dCK) to its active form, 2-chloro-deoxyadenosine triphosphate (CdATP).[4] CdATP is then incorporated into DNA, leading to the accumulation of DNA strand breaks.[3] This damage activates p53, triggers the release of cytochrome c from mitochondria, and ultimately induces apoptosis.[3] Unlike many other chemotherapeutic agents, Cladribine is cytotoxic to both dividing and resting lymphocytes.[4]
Fludarabine: Fludarabine phosphate is rapidly dephosphorylated in plasma to 2-fluoro-ara-A, which is then transported into cells. Intracellularly, it is re-phosphorylated by deoxycytidine kinase to its active triphosphate form, F-ara-ATP. F-ara-ATP primarily works by inhibiting DNA polymerase, ribonucleotide reductase, and DNA primase, thereby halting DNA synthesis and inducing apoptosis.[9][10]
Comparative Efficacy in Leukemia
The choice between Fludarabine and Cladribine often depends on the type of leukemia, patient characteristics, and whether the drug is used as a single agent or in a combination regimen.
Chronic Lymphocytic Leukemia (CLL)
In a pivotal Phase III randomized study by the Polish Adult Leukemia Group (PALG-CLL3), Cladribine combined with cyclophosphamide (CC) was compared to Fludarabine with cyclophosphamide (FC) as a first-line therapy for progressive CLL. The study found that the two regimens were equally effective and safe.[6]
| Metric | Cladribine + Cyclophosphamide (CC) | Fludarabine + Cyclophosphamide (FC) | p-value | Reference |
| Complete Response (CR) | 47% | 46% | 0.25 | [6] |
| Overall Response Rate (ORR) | 88% | 82% | 0.11 | [6] |
| Median Progression-Free Survival (PFS) | 2.34 years | 2.27 years | 0.51 | [6] |
| Overall Survival (OS) | Comparable | Comparable | - | [6] |
| Table 1: Efficacy of CC vs. FC in First-Line Treatment of Progressive CLL. |
In a separate study comparing single-agent therapies, Cladribine demonstrated a significantly longer time to progression compared to Fludarabine and Chlorambucil.[11]
| Metric | Cladribine | Fludarabine | p-value (CdA vs. F) | Reference |
| Overall Response Rate (ORR) | 75% | 70% | n.s. | [11] |
| Median Time to Progression | 25 months | 10 months | 0.0003 | [11] |
| Table 2: Efficacy of Single-Agent Cladribine vs. Fludarabine in CLL. |
Acute Myeloid Leukemia (AML)
In relapsed or refractory (R/R) AML, combination chemotherapy regimens incorporating either Cladribine or Fludarabine have shown promising results. A retrospective analysis of 120 patients found no significant difference in overall response rates between the two groups.[5] However, subset analysis suggested that Cladribine-based regimens may provide better survival outcomes in patients with de novo AML and favorable cytogenetics, whereas Fludarabine-based therapy was more beneficial for patients with secondary AML.[5]
| Metric | Cladribine-based Regimen | Fludarabine-based Regimen | p-value | Reference |
| Complete Response (CR) | 62.7% | 61.4% | 0.890 | [5] |
| Overall Survival (OS) | No significant difference | No significant difference | 0.213 | [5] |
| Relapse-Free Survival (RFS) | No significant difference | No significant difference | 0.143 | [5] |
| Table 3: Efficacy in Relapsed or Refractory AML. |
Hairy Cell Leukemia (HCL)
Both Cladribine and Pentostatin (another purine analog) are considered standard first-line treatments for HCL, inducing complete remissions in over 80% of patients.[7] Fludarabine is generally considered an option for relapsed or refractory HCL, often in combination with Rituximab, where it has been shown to be a safe and effective therapeutic option.[12][13] Direct large-scale randomized trials comparing Cladribine and Fludarabine as first-line monotherapy in HCL are lacking, but both are highly active.[7]
Comparative Toxicity Profiles
The primary dose-limiting toxicity for both drugs is myelosuppression. The severity can vary based on the dosage, combination regimen, and patient population.
| Adverse Event (Grade 3/4) | Cladribine | Fludarabine | Context / Reference |
| Neutropenia | 57% | 34% | Single-agent therapy in CLL[11] |
| Thrombocytopenia | 43% | 24% | Single-agent therapy in CLL[11] |
| Infections | 36% | 24% | Single-agent therapy in CLL[11] |
| Neutropenia | Comparable | Comparable | Combination with Cyclophosphamide in CLL[6][14] |
| Thrombocytopenia | Comparable | Comparable | Combination with Cyclophosphamide in CLL[6][14] |
| Infections | Comparable | Comparable | Combination with Cyclophosphamide in CLL[6][14] |
| Table 4: Comparison of Grade 3/4 Treatment-Related Toxicities. |
In single-agent studies for CLL, Cladribine was associated with higher rates of severe neutropenia and infections compared to Fludarabine.[11] However, when combined with cyclophosphamide, the toxicity profiles of the Cladribine and Fludarabine-containing regimens were comparable.[6]
Experimental Protocols
Key Experiment: PALG-CLL3 Phase III Randomized Trial
This study provides a robust head-to-head comparison of Cladribine and Fludarabine in a combination regimen for CLL.[6]
-
Objective: To compare the efficacy and safety of Cladribine plus cyclophosphamide (CC) versus Fludarabine plus cyclophosphamide (FC) in previously untreated, progressive CLL.
-
Patient Population: 423 patients with progressive CLL requiring first-line treatment were randomly assigned.
-
Treatment Regimens:
-
CC Arm (n=211): Cladribine 0.12 mg/kg IV daily for 3 days + Cyclophosphamide 250 mg/m² IV daily for 3 days.
-
FC Arm (n=212): Fludarabine 25 mg/m² IV daily for 3 days + Cyclophosphamide 250 mg/m² IV daily for 3 days.
-
Cycles were repeated every 28 days for up to six cycles.
-
-
Endpoints:
-
Primary: Complete Response (CR) rate.
-
Secondary: Overall Response Rate (ORR), Progression-Free Survival (PFS), Overall Survival (OS), and treatment-related toxicity.
-
-
Response Assessment: Response and toxicity were evaluated using the National Cancer Institute-Sponsored Working Group (NCI-SWG) criteria.
Conclusion
Both this compound (Fludarabine) and Cladribine are highly effective purine analogs for treating leukemia.
-
In Chronic Lymphocytic Leukemia , when combined with cyclophosphamide, both drugs demonstrate remarkably similar efficacy and safety profiles, making them interchangeable options in this context.[6] As single agents, Cladribine may offer a longer time to progression, but potentially at the cost of higher myelosuppression.[11]
-
In Relapsed/Refractory Acute Myeloid Leukemia , the choice may be guided by disease characteristics, with Cladribine-based regimens potentially favoring de novo AML and Fludarabine-based regimens favoring secondary AML.[5]
-
In Hairy Cell Leukemia , Cladribine is a standard of care for first-line treatment, while Fludarabine is a proven effective agent in the relapsed/refractory setting.[7][15]
The selection of one agent over the other should be based on the specific leukemia subtype, prior treatments, patient-specific factors, and the intended combination regimen. Further research into predictive biomarkers could help to personalize therapy and optimize outcomes for patients treated with these potent agents.
References
- 1. Cladribine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of action of pentostatin and cladribine in hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cladribine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Comparison of cladribine- and fludarabine-based induction chemotherapy in relapsed or refractory acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of cladribine plus cyclophosphamide with fludarabine plus cyclophosphamide as first-line therapy for chronic lymphocytic leukemia: a phase III randomized study by the Polish Adult Leukemia Group (PALG-CLL3 Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current and emerging treatment options for hairy cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Fludarabine and cladribine induce changes in surface proteins on human B-lymphoid cell lines involved with apoptosis, cell survival, and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of antitumor activities of 2-chlorodeoxyadenosine and 9-beta-arabinosyl-2-fluoroadenine in chronic lymphocytic leukemia and marrow cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. ashpublications.org [ashpublications.org]
- 13. Fludarabine and rituximab for relapsed or refractory hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Fludarabine and Rituximab in Relapsed or Refractory Hairy Cell Leukmia Variant: A Case Report and Review of Literature [kosinmedj.org]
Comparative Guide: Cross-Reactivity of 2-Fluoroadenosine with Adenosine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of adenosine receptor agonists, with a focus on the structural analog 2-Fluoroadenosine, across the four adenosine receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. Due to a lack of specific binding affinity and functional potency data for this compound in the current scientific literature, this document leverages data from the endogenous agonist Adenosine and the potent, non-selective agonist NECA (5'-N-Ethylcarboxamidoadenosine) to provide a comparative framework. The guide details standard experimental protocols to enable researchers to conduct their own comparative studies.
Agonist Cross-Reactivity Profile
The following table summarizes the binding affinities (Kᵢ) and functional potencies (EC₅₀/IC₅₀) of well-characterized adenosine receptor agonists. This data is essential for understanding the selectivity and potential off-target effects of these compounds.
Table 1: Binding Affinity (Kᵢ) and Functional Potency (EC₅₀/IC₅₀) of Adenosine Receptor Agonists
| Compound | A₁ Receptor | A₂ₐ Receptor | A₂ₑ Receptor | A₃ Receptor |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not available |
| Adenosine | ~70 nM (Kᵢ)[1] | ~150 nM (Kᵢ)[1] | ~5100 nM (Kᵢ)[1] | ~6500 nM (Kᵢ)[1] |
| NECA | 14 nM (Kᵢ) | 20 nM (Kᵢ) | 2.4 µM (EC₅₀) | 6.2 nM (Kᵢ) |
Kᵢ values represent the inhibition constant, indicating the concentration of the ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity. EC₅₀ values represent the concentration of a drug that gives half-maximal response.
Experimental Methodologies
To determine the binding affinity and functional activity of compounds like this compound, standardized experimental protocols are employed. Below are detailed methodologies for radioligand binding assays and cAMP functional assays.
Radioligand Binding Assay for Determining Binding Affinity (Kᵢ)
This assay measures the ability of a test compound (e.g., this compound) to displace a known radiolabeled ligand from its receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the specific human adenosine receptor subtype (A₁, A₂ₐ, A₂ₑ, or A₃) are prepared from cultured cells (e.g., HEK293 or CHO cells).
-
Assay Buffer: A suitable buffer is prepared, typically 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, the following are added in order:
-
50 µL of assay buffer containing various concentrations of the unlabeled test compound.
-
50 µL of a known concentration of a high-affinity radioligand specific for the receptor subtype (e.g., [³H]-DPCPX for A₁, [³H]-CGS 21680 for A₂ₐ, or [¹²⁵I]-AB-MECA for A₃).
-
100 µL of the cell membrane preparation.
-
-
Equilibration: The plate is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
cAMP Functional Assay for Determining Agonist/Antagonist Activity
This assay measures the functional effect of a compound on the intracellular signaling pathway of the adenosine receptors. A₁ and A₃ receptors are typically coupled to Gᵢ proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels. A₂ₐ and A₂ₑ receptors are coupled to Gₛ proteins, which stimulate adenylyl cyclase and increase cAMP levels.
Protocol:
-
Cell Culture: Whole cells stably expressing the adenosine receptor subtype of interest are cultured in 96-well plates.
-
Pre-incubation: Cells are often pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent the degradation of cAMP.
-
Compound Addition: Varying concentrations of the test compound are added to the wells.
-
For A₂ₐ/A₂ₑ (Gₛ-coupled): The ability of the compound to stimulate cAMP production is measured directly.
-
For A₁/A₃ (Gᵢ-coupled): The ability of the compound to inhibit forskolin-stimulated cAMP production is measured. Forskolin is a direct activator of adenylyl cyclase.
-
-
Incubation: The cells are incubated for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a commercially available kit, such as those based on competitive enzyme-linked immunosorbent assay (ELISA), fluorescence resonance energy transfer (FRET), or bioluminescence resonance energy transfer (BRET).
-
Data Analysis: Concentration-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Adenosine Receptor Signaling Pathways
The differential coupling of adenosine receptor subtypes to G proteins (Gₛ or Gᵢ) results in opposing effects on the intracellular second messenger, cAMP. Understanding these pathways is crucial for interpreting functional assay data.
Conclusion and Future Directions
While the pharmacological profiles of adenosine and NECA at the four adenosine receptor subtypes are well-documented, a significant data gap exists for this compound. The structure-activity relationship of 2-substituted adenosine analogs suggests that modifications at this position can significantly impact receptor affinity and selectivity. Therefore, it is plausible that this compound exhibits a unique cross-reactivity profile.
Researchers interested in the specific effects of this compound are encouraged to utilize the experimental protocols outlined in this guide to determine its binding affinities and functional potencies at each adenosine receptor subtype. Such studies will be invaluable for elucidating the compound's mechanism of action and its potential as a selective pharmacological tool or therapeutic agent.
References
A Comparative Guide to the Mechanism of Action of 2-Fluoroadenosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the mechanism of action of 2-Fluoroadenosine derivatives, with a primary focus on the well-characterized antimetabolite, Fludarabine. It offers an objective comparison with alternative nucleoside analogs, supported by experimental data and standardized protocols to aid in research and development.
Section 1: Unraveling the Mechanism of this compound (Fludarabine)
Fludarabine is a fluorinated purine nucleoside analog, a cornerstone in the treatment of hematological cancers like Chronic Lymphocytic Leukemia (CLL).[1] It is administered as a prodrug, Fludarabine phosphate, which undergoes a multi-step intracellular activation to exert its cytotoxic effects.[2]
The activation and action pathway is as follows:
-
Dephosphorylation: In the plasma, fludarabine phosphate is rapidly dephosphorylated to its nucleoside form, 2-fluoro-ara-adenine (F-ara-A).[1][3]
-
Cellular Uptake: F-ara-A is transported into cancer cells.[3]
-
Phosphorylation: Inside the cell, it is converted to its active triphosphate form, 2-fluoro-ara-ATP (F-ara-ATP), through a series of phosphorylation steps initiated by the enzyme deoxycytidine kinase.[1][3]
-
Multi-Target Inhibition: The active F-ara-ATP metabolite interferes with DNA synthesis through several key mechanisms:[3][4]
-
Inhibition of DNA Polymerases: F-ara-ATP acts as a competitive inhibitor for DNA polymerases (alpha, delta, and epsilon), which are critical for DNA replication and repair.[1]
-
Inhibition of Ribonucleotide Reductase: It inhibits ribonucleotide reductase, an enzyme essential for producing the deoxyribonucleotides required for DNA synthesis.[1][4]
-
Inhibition of DNA Primase and Ligase: The drug also impedes the function of DNA primase and DNA ligase I, further disrupting the DNA synthesis and repair machinery.[3]
-
DNA and RNA Incorporation: F-ara-ATP is incorporated into the DNA strand, leading to chain termination and halting DNA replication.[4] Its incorporation into RNA also disrupts RNA processing and function, contributing to programmed cell death (apoptosis).[4]
-
This multifaceted attack on DNA synthesis machinery makes Fludarabine a potent agent against rapidly dividing cancer cells.[4]
Section 2: Comparison with an Alternative Antimetabolite: Cytarabine
To understand the specific mechanism of this compound derivatives, it is useful to compare them with other antimetabolites. Cytarabine (ara-C) is a pyrimidine analog used in the treatment of acute leukemias.[5][6] While both are nucleoside analogs that disrupt DNA synthesis, their specific targets and classifications differ.
Like Fludarabine, Cytarabine is a prodrug that requires intracellular phosphorylation to its active triphosphate form, ara-CTP.[6][7] The primary mechanism of ara-CTP is the inhibition of DNA polymerase.[7][8] By incorporating into the growing DNA strand, it acts as a chain terminator, halting DNA synthesis and inducing cell death, particularly in the S-phase of the cell cycle.[6][7]
The following table provides a side-by-side comparison of Fludarabine and Cytarabine.
| Feature | This compound (Fludarabine) | Cytarabine (Alternative) |
| Drug Class | Purine Analog[1] | Pyrimidine Analog[6] |
| Active Metabolite | 2-fluoro-ara-ATP (F-ara-ATP)[1] | arabinosylcytosine triphosphate (ara-CTP)[7] |
| Primary Enzyme Targets | DNA Polymerase, Ribonucleotide Reductase, DNA Primase, DNA Ligase[1][3] | DNA Polymerase[7][8] |
| Effect on Nucleic Acids | Incorporates into DNA and RNA, causing chain termination[4] | Incorporates into DNA, causing chain termination[5][7] |
| Primary Indications | Chronic Lymphocytic Leukemia (CLL), Non-Hodgkin's Lymphoma[9] | Acute Myeloid Leukemia (AML), Acute Lymphocytic Leukemia (ALL)[5][10] |
Section 3: Quantitative Data Summary
The efficacy of these inhibitors is often quantified by their IC50 or EC50 values, which represent the concentration required to inhibit a biological process or cell viability by 50%. These values are highly dependent on the cell line and assay conditions.
| Drug | Cell Line | Assay Type | IC50 / EC50 Value | Reference |
| Fludarabine | K562 (CML) | Clonogenic Survival | 3.33 µM | [11] |
| Fludarabine | MEC-1 (CLL) | MTS Viability (24h) | 239 µM | [12][13] |
| Fludarabine | MEC-2 (CLL) | MTS Viability (24h) | 433 µM | [12][13] |
| Cytarabine | MOLM-13 (AML) | Cell Viability (72h) | 20 nM | [14] |
| Cytarabine | MV4-11 (AML) | Cell Viability (72h) | 16 nM | [14] |
Note: The significant variation in IC50/EC50 values highlights the importance of standardized experimental conditions and the inherent differences in sensitivity between cell lines.
Section 4: Key Experimental Protocols
Confirming the mechanism of action and comparing the performance of cytotoxic agents relies on robust and reproducible experimental protocols.
This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a drug's cytotoxic potential.[15]
-
Objective: To determine the concentration of a this compound derivative that inhibits cell viability by 50% (IC50).
-
Methodology:
-
Cell Seeding: Plate cells (e.g., a relevant leukemia cell line) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., Fludarabine) and a vehicle control.[16]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[16]
-
Reagent Addition: Add a tetrazolium salt solution (e.g., MTT or MTS) to each well. Metabolically active cells will reduce the salt into a colored formazan product.[15]
-
Measurement: After a short incubation, measure the absorbance of the formazan product using a microplate reader.[16]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
This biochemical assay directly measures the effect of a compound on the activity of a purified DNA polymerase enzyme.[17]
-
Objective: To quantify the inhibitory effect of a compound's active metabolite (e.g., F-ara-ATP) on DNA polymerase activity.
-
Methodology:
-
Reaction Setup: Prepare a reaction mixture in a microplate or PCR tube containing a buffered solution, a DNA template/primer (e.g., poly(dA)/oligo(dT)), deoxynucleotide triphosphates (dNTPs, including one radiolabeled or fluorescently labeled dNTP), and purified DNA polymerase.[18]
-
Inhibitor Addition: Add varying concentrations of the inhibitor (e.g., F-ara-ATP) to the reaction wells.
-
Initiation and Incubation: Initiate the reaction (often by adding the enzyme or MgCl2) and incubate at the optimal temperature (e.g., 37°C) for a set time to allow DNA synthesis.[18]
-
Termination: Stop the reaction (e.g., by adding EDTA).[18]
-
Measurement: Quantify the amount of newly synthesized DNA by measuring the incorporation of the labeled dNTP. This can be done via methods like scintillation counting for radioactivity or fluorescence detection.[18]
-
Analysis: Determine the rate of DNA synthesis at each inhibitor concentration and calculate the IC50 value.
-
By employing these and other targeted assays, researchers can build a comprehensive profile of a drug's mechanism, facilitating informed decisions in the drug development pipeline.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fludarabine: pharmacokinetics, mechanisms of action, and rationales for combination therapies. | Semantic Scholar [semanticscholar.org]
- 3. Cellular and clinical pharmacology of fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Fludarabine Phosphate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 8. Cytarabine - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Fludarabine-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA polymerase ν gene expression influences fludarabine resistance in chronic lymphocytic leukemia independently of p53 status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. The polymerase inhibition assay: A methodology for the identification of DNA-damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of 2-Fluoroadenosine's Antiviral Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antiviral potency of 2-Fluoroadenosine and its analogs against key viruses, benchmarked against established antiviral agents. The data presented is supported by detailed experimental protocols to aid in the design and evaluation of future research.
Comparative Antiviral Activity
The antiviral efficacy of this compound and its derivatives is highlighted by its potent activity against Human Immunodeficiency Virus (HIV) and Tick-borne Encephalitis Virus (TBEV). The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound analogs and comparator drugs. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety and efficacy profile.
Table 1: In Vitro Anti-HIV Activity
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) | HIV-1 (IIIb) | MT-4 | 0.001 | >10 | >10,000 |
| Zidovudine (AZT) | HIV-1 (IIIb) | MT-4 | 0.0022 | >200 | >90,909 |
| Lamivudine (3TC) | HIV-1 (LAV) | PBMC | 0.21 | >100 | >476 |
Table 2: In Vitro Anti-TBEV Activity
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 3'-Deoxy-3'-fluoroadenosine | TBEV (Hypr & Neudoerfl) | PS & HBCA | 1.1 - 4.7 | >25 | >5.3 - 22.7 |
| Ribavirin | TBEV | Vero | 3.69 - 8.72 (µg/mL) | >31.3 (µg/mL) | >3.6 - 8.5 |
Experimental Protocols
Anti-HIV Activity Assessment (Reverse Transcriptase Inhibition Assay)
This protocol outlines a method to determine the inhibitory effect of a compound on HIV-1 reverse transcriptase (RT), the enzyme crucial for viral replication.
a. Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., digoxigenin-dUTP or biotin-dUTP)
-
Test compounds (e.g., EFdA, AZT, 3TC) at various concentrations
-
Lysis buffer
-
Reaction buffer
-
Microplates (96-well)
-
Detection reagents (e.g., anti-digoxigenin-POD and a colorimetric substrate)
-
Plate reader
b. Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, combine the reaction buffer, poly(A)•oligo(dT) template/primer, dNTP mix (including the labeled dNTP), and the test compound.
-
Initiate the reaction by adding recombinant HIV-1 RT to each well.
-
Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.
-
Stop the reaction and lyse the components.
-
Transfer the reaction mixture to a streptavidin-coated microplate to capture the newly synthesized, labeled DNA.
-
Wash the plate to remove unincorporated nucleotides.
-
Add an antibody-enzyme conjugate (e.g., anti-digoxigenin-POD) that binds to the labeled dNTPs incorporated into the DNA.
-
After another wash step, add a colorimetric substrate. The enzyme on the antibody will convert the substrate, producing a color change.
-
Measure the absorbance using a plate reader. The intensity of the color is proportional to the amount of DNA synthesized.
-
Calculate the percent inhibition for each compound concentration relative to the no-drug control and determine the EC50 value.
Anti-TBEV Activity Assessment (Plaque Reduction Assay)
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.
a. Materials:
-
Vero cells (or other susceptible cell line)
-
Tick-borne Encephalitis Virus (TBEV) stock
-
Test compounds (e.g., 3'-Deoxy-3'-fluoroadenosine, Ribavirin) at various concentrations
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Overlay medium (e.g., containing carboxymethylcellulose or agar)
-
Crystal violet staining solution
-
Formalin (for fixing cells)
-
6-well or 12-well plates
b. Procedure:
-
Seed the wells of the plates with Vero cells and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Pre-incubate the virus stock with each dilution of the test compound for 1 hour at 37°C.
-
Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixtures.
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
Remove the inoculum and overlay the cells with the overlay medium containing the respective concentrations of the test compound. This semi-solid medium restricts the spread of the virus, leading to the formation of localized plaques.
-
Incubate the plates for several days until visible plaques are formed.
-
Fix the cells with formalin and then stain with crystal violet. The viable cells will take up the stain, while the areas of cell death due to viral replication (plaques) will remain clear.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound) and determine the EC50 value.
Visualizations
Caption: General workflow for in vitro antiviral potency testing.
Caption: Mechanism of action for nucleoside analog antiviral drugs.
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling 2-Fluoroadenosine
For Immediate Implementation: This document provides essential safety and logistical information for the handling and disposal of 2-Fluoroadenosine, a nucleoside analogue used in parasitology and other research applications. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2][3] The following protocols are designed to mitigate these risks and provide clear, actionable guidance for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. This is a mandatory requirement for all procedures involving this compound.
| PPE Category | Specification | Standard |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use. | Use proper glove removal technique to avoid skin contact.[4] |
| Respiratory Protection | For nuisance exposures or when dust formation is possible, use a type N95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4] | Respirators and components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4] |
| Body Protection | Laboratory coat or other protective clothing to prevent skin exposure. | N/A |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Conduct all weighing and solution preparation in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to minimize dust inhalation.
-
Ensure an eyewash station and safety shower are readily accessible.[6]
-
Before handling, wash hands thoroughly. Do not eat, drink, or smoke in the handling area.[1]
2. Solution Preparation:
-
This compound is soluble in DMSO.[7]
-
When dissolving, add the solvent to the solid slowly to avoid splashing.
3. Experimental Use:
-
Keep containers tightly closed when not in use.[8]
-
Avoid contact with skin, eyes, and clothing.[5]
-
If working outside of a fume hood, ensure adequate ventilation.
4. Storage:
-
Store this compound in a cool, dry, and well-sealed container in a designated, locked-up area.[1][4][8]
-
For stock solutions, store at -20°C for up to one month or -80°C for up to six months, protected from light.[7]
Emergency and Disposal Plan
1. Spills and Accidental Release:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing full PPE, sweep up the solid material without creating dust.[4] Place the material into a suitable, labeled, and closed container for disposal.[4]
-
Clean: Clean the spill area thoroughly with soap and water.
2. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
In Case of Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]
3. Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[6]
-
All disposal must be in accordance with local, regional, and national environmental regulations. Do not let the product enter drains.[4]
-
Contaminated gloves and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.[4]
Hazard Identification and Exposure Limits
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4)[1][3][9][10][11] |
| Causes skin irritation | Skin Irritation (Category 2)[1][3][9][10][11] |
| Causes serious eye irritation | Eye Irritation (Category 2)[1][3][9][10][11] |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1][3][9][10][11] |
No specific occupational exposure limits have been established for this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | 146-78-1 [amp.chemicalbook.com]
- 3. This compound | C10H12FN5O4 | CID 8975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.cn [capotchem.cn]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 2'-Fluoro-2'-deoxyadenosine, 99%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 2-Fluoro-2 -deoxyadenosine 96 21679-12-9 [sigmaaldrich.com]
- 10. This compound 97 146-78-1 [sigmaaldrich.com]
- 11. 2'-Fluoro-2'-deoxyadenosine | C10H12FN5O3 | CID 100253 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
